molecular formula C7H10N2O B1467645 (3-cyclopropyl-1H-pyrazol-4-yl)methanol CAS No. 2091597-42-9

(3-cyclopropyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1467645
CAS No.: 2091597-42-9
M. Wt: 138.17 g/mol
InChI Key: NNBZLFLNYQCIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropyl-1H-pyrazol-4-yl)methanol ( 2091597-42-9) is a high-value pyrazole-based building block prized for its application in pharmaceutical and agrochemical research. With a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol , this compound features a methanol substituent on a pyrazole core that is further functionalized with a cyclopropyl group. The cyclopropyl moiety is a privileged structure in medicinal chemistry, known to influence a compound's metabolic stability, lipophilicity, and conformational geometry . The 1H-pyrazole scaffold itself is a well-studied heterocycle with a melting point documented in the range of 333 K to 343 K (approximately 60°C to 70°C) for its parent structure, underscoring its relevance in the development of solid-state materials and active ingredients . As a versatile synthetic intermediate, this compound is readily available for use in various cross-coupling reactions, metal-catalyzed transformations, and as a precursor for further functionalization to create novel molecular entities for drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-cyclopropyl-1H-pyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBZLFLNYQCIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Profiling and Synthetic Utilization of (3-cyclopropyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a candidate molecule. (3-cyclopropyl-1H-pyrazol-4-yl)methanol (CAS: 2091597-42-9) has emerged as a highly versatile intermediate, particularly in the development of novel cardiovascular and renal therapeutics. This technical guide explores the structural rationale behind this specific motif, details its chemoselective synthesis, and outlines its critical role in assembling inhibitors for the Renal Outer Medullary Potassium (ROMK) channel—a next-generation target for diuretic therapy.

Structural Rationale and Physicochemical Profile

The architecture of this compound is deliberately designed to balance polarity, metabolic stability, and synthetic tractability.

  • The Pyrazole Core: Acts as a robust bioisostere for phenyl or amide groups. It provides a dense array of hydrogen bond donors and acceptors, facilitating strong target-site interactions while maintaining a low molecular weight.

  • The Cyclopropyl Motif: The introduction of a cyclopropyl ring at the C3 position is a classic medicinal chemistry tactic. It introduces steric bulk that shields the pyrazole core from rapid cytochrome P450-mediated oxidation. Furthermore, the cyclopropyl group restricts the conformational flexibility of the molecule, lowering the entropic penalty upon binding to a target protein.

  • The Hydroxymethyl Handle: Positioned at C4, this primary alcohol serves as an ideal synthetic vector. It can be readily oxidized to an aldehyde for reductive aminations or converted into a leaving group for etherification.

Physicochemical Data Summary

Quantitative data for the compound, validated by structural databases such as 1, is summarized below to aid in Lipinski rule evaluations:

ParameterValuePharmacological Implication
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Number 2091597-42-9Unique registry identifier.
Molecular Formula C7H10N2OHighly atom-efficient building block.
Molecular Weight 138.17 g/mol Low MW allows for extensive downstream elaboration.
Monoisotopic Mass 138.07932 DaCritical for high-resolution mass spectrometry (HRMS) tracking.
H-Bond Donors (HBD) 2 (–OH, –NH)Promotes aqueous solubility and target anchoring.
H-Bond Acceptors (HBA) 2 (N, O)Enhances polar surface area interactions.

Upstream Synthesis: Constructing the Building Block

The primary synthetic route to this compound involves the chemoselective reduction of its corresponding ester, ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.

Causality in Reagent Selection: Diisobutylaluminum hydride (DIBAL-H) is strictly preferred over Lithium Aluminum Hydride (LiAlH₄) for this transformation. While LiAlH₄ is a powerful reducing agent, its aggressive nature can lead to unwanted ring-opening or over-reduction side reactions, especially in electron-rich heterocycles. DIBAL-H, when deployed at cryogenic temperatures (-78 °C), forms a stable tetrahedral aluminum intermediate that safely collapses into the desired alcohol only upon aqueous quenching.

SynthWorkflow A Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (Starting Material) B DIBAL-H Addition (Cryogenic Control: -78°C) A->B Anhydrous THF/DCM C Tetrahedral Aluminum Intermediate (Prevents Over-reduction) B->C Nucleophilic Hydride Transfer D Rochelle's Salt Quench (Breaks Emulsions) C->D Aqueous Workup E This compound (Target Building Block) D->E Extraction & Purification

Workflow for the chemoselective reduction of the pyrazole ester to the target alcohol.

Downstream Application: Assembly of ROMK Inhibitors

According to synthetic protocols documented by the 2, this compound (designated as Intermediate 158A) is a critical precursor for synthesizing inhibitors of the ROMK channel. ROMK inhibitors are currently under intense investigation as novel diuretics that can treat hypertension without inducing hypokalemia.

The integration of this building block involves two highly controlled steps:

  • Mild Oxidation: The hydroxymethyl group is oxidized to an aldehyde using Manganese Dioxide (MnO₂). MnO₂ is chosen for its surface-active chemoselectivity—it efficiently oxidizes allylic, benzylic, and heteroaromatic alcohols without over-oxidizing them to carboxylic acids.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazole N-H is deprotonated and coupled with an activated aryl halide (e.g., 6-bromo-4-methylnicotinonitrile) to form the advanced intermediate 6-(3-cyclopropyl-4-formyl-1H-pyrazol-1-yl)-4-methylnicotinonitrile.

ROMK_Inhibitor A This compound (Intermediate 158A) B MnO2 Oxidation (Chemoselective) A->B Room Temp, DCM C 3-cyclopropyl-1H-pyrazole-4-carbaldehyde B->C Allylic/Heteroaromatic Selectivity D SNAr Coupling (Base-Mediated N-Arylation) C->D + 6-bromo-4-methylnicotinonitrile E 6-(3-cyclopropyl-4-formyl-1H-pyrazol-1-yl)- 4-methylnicotinonitrile D->E K2CO3 / DMF F Downstream Assembly (ROMK Diuretic Candidate) E->F Reductive Amination

Integration of the building block into a ROMK inhibitor scaffold via oxidation and SNAr coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checks.

Protocol A: Synthesis of this compound
  • Preparation: Dissolve ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 3.0 eq) over 30 minutes. Maintain internal temperature below -70 °C to prevent thermal degradation of the pyrazole ring.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Validation: LC-MS must show complete depletion of the ester mass and the appearance of the target mass (

    
     139.1[M+H]⁺). TLC (1:1 EtOAc/Hexanes) should reveal a highly polar baseline shift.
    
  • Quench and Workup: Carefully quench the reaction at -78 °C with saturated aqueous Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously for 2 hours. Causality: Rochelle's salt chelates the aluminum salts, breaking the notorious emulsion formed by DIBAL-H reductions and allowing clean phase separation.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the target alcohol.

Protocol B: Chemoselective Oxidation to Aldehyde
  • Reaction: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add activated MnO₂ (10.0 eq).

  • Agitation: Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via TLC. Validation: The polar alcohol spot must disappear, replaced by a distinct, UV-active spot with higher

    
    .
    
  • Filtration: Filter the suspension through a pad of Celite to remove manganese waste. Wash the pad thoroughly with DCM and concentrate the filtrate to yield 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

References

  • European Patent Office. (2018). EP 3 630 752 B1: Compounds as ROMK Inhibitors. Google Patents. 2

  • PubChemLite. (2026). 2091597-42-9 (C7H10N2O). Luxembourg Centre for Systems Biomedicine.1

  • Sigma-Aldrich. Building Blocks and Medicinal Chemistry Catalogue: this compound.

Sources

Therapeutic Potential of Cyclopropyl Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and synthesis of cyclopropyl pyrazole derivatives.

Executive Summary

The cyclopropyl pyrazole moiety represents a privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibition and G-protein-coupled receptor (GPCR) modulation. While the pyrazole ring serves as a robust bioisostere for amide or phenyl groups, the addition of a cyclopropyl substituent introduces critical physicochemical advantages—specifically metabolic stability and conformational rigidity —that aliphatic analogs (like isopropyl or ethyl groups) often lack.

This guide analyzes the structural rationale for deploying this motif, reviews its application in clinical candidates (specifically PAK4 and CB1 inhibitors), and provides a validated synthetic protocol for generating core intermediates.

Structural Chemistry & SAR: The "Cyclopropyl Advantage"

In drug design, the transition from an isopropyl group to a cyclopropyl group is a classic bioisosteric replacement. However, in the context of the pyrazole ring, this modification serves three distinct mechanistic functions:

Metabolic Blocking

The C-H bonds in a cyclopropyl ring are significantly stronger (approx. 106 kcal/mol) than those in an acyclic alkyl chain (approx. 98 kcal/mol for secondary carbons). This increased bond dissociation energy makes the cyclopropyl group resistant to Cytochrome P450 (CYP)-mediated hydroxylation .

  • Outcome: Extended half-life (

    
    ) and improved oral bioavailability.
    
Hydrophobic Pocket Filling (The "Goldilocks" Fit)

Many kinase ATP-binding pockets contain a "gatekeeper" region that is too small for a phenyl ring but too large for a methyl group.

  • The Fit: The cyclopropyl group is planar and lipophilic, allowing it to slot into these hydrophobic clefts (e.g., the Valine/Alanine gatekeeper region in Aurora kinases or PAK4) with high shape complementarity.

Sigma-Hole Interactions

Recent computational studies suggest that the electron-deficient center of the cyclopropyl ring can engage in weak non-covalent interactions (sigma-hole bonding) with backbone carbonyls in the target protein, enhancing residence time.

Visualization: SAR Logic of the Scaffold

SAR_Logic Core Cyclopropyl-Pyrazole Scaffold Cyclopropyl Cyclopropyl Group (C3H5) Core->Cyclopropyl Pyrazole Pyrazole Core (N-N Heterocycle) Core->Pyrazole Metab Metabolic Stability (Blocks CYP Oxidation) Cyclopropyl->Metab High C-H BDE Pocket Hydrophobic Fit (Gatekeeper Residues) Cyclopropyl->Pocket Planar/Rigid H_Bond H-Bond Donor/Acceptor (Hinge Region Binding) Pyrazole->H_Bond N-H / N: Solubility Tautomeric Equilibrium (Physicochemical Balance) Pyrazole->Solubility pKa Modulation

Figure 1: Structure-Activity Relationship (SAR) map detailing the synergistic effects of combining cyclopropyl and pyrazole moieties.

Case Studies: Target Engagement

Oncology: PAK4 Inhibitors

p21-activated kinase 4 (PAK4) is a critical effector in cancer cell migration and invasion.[1] A leading class of PAK4 inhibitors utilizes a 3-amino-5-cyclopropyl-pyrazole motif.

  • Mechanism: The pyrazole nitrogens form a bidentate hydrogen bond with the kinase "hinge" region (residues Glu396 and Leu398 in PAK4).

  • Role of Cyclopropyl: It occupies the hydrophobic pocket adjacent to the ATP binding site, enforcing selectivity over other PAK isoforms.

  • Data: Compounds in this series have demonstrated

    
     values < 60 nM against PAK4 [1].[1][2]
    
Metabolic Disease: CB1 Antagonists

The cannabinoid type 1 (CB1) receptor is a target for obesity and metabolic syndrome.[3]

  • Compound 11r: A diaryl-pyrazole derivative where a para-cyclopropylphenyl group replaces the chlorophenyl group found in Rimonabant.

  • Outcome: The cyclopropyl modification maintained high affinity (

    
     nM) while altering the metabolic profile to reduce CNS side effects compared to first-generation antagonists [2].
    
Comparative Data Summary
Therapeutic AreaTargetRole of Cyclopropyl-PyrazoleKey OutcomeRef
Oncology PAK4 KinaseHinge binder + Hydrophobic fitHigh Selectivity (

nM)
[1]
Metabolic CB1 ReceptorLipophilic spacerImproved Metabolic Stability[2]
Infectious M. tuberculosis CYP121Heme coordinationHigh Binding Affinity (

)
[3]

Experimental Protocol: Synthesis of Core Intermediate

Target: 3-Cyclopropyl-1H-pyrazol-5-amine This intermediate is the primary building block for creating kinase inhibitors (via amide coupling at the amine) or fused bicyclic systems.

Reaction Principle

The synthesis utilizes the Claisen-type cyclocondensation of a


-ketonitrile with hydrazine. This method is preferred over 1,3-diketone condensation for generating the amino-pyrazole variant.
Step-by-Step Methodology

Reagents:

  • 3-Cyclopropyl-3-oxopropanenitrile (Starting material)

  • Hydrazine monohydrate (

    
    )
    
  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclopropyl-3-oxopropanenitrile (10.0 mmol, 1.0 eq) in Ethanol (50 mL).

  • Addition: Add Hydrazine monohydrate (12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Catalysis: Add 5 drops of Glacial Acetic Acid .

  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 4–6 hours. Monitor progress via TLC (Eluent: 5% MeOH in DCM). The starting nitrile spot should disappear.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • The residue will likely be an oil or semi-solid.

  • Purification:

    • Dissolve residue in minimal hot ethyl acetate.

    • Add hexanes dropwise until turbidity is observed.

    • Cool to

      
      C overnight to crystallize.
      
    • Filter the off-white solid.

  • Validation:

    • Yield: Expect 75–85%.

    • 1H NMR (DMSO-d6): Look for cyclopropyl protons (

      
       0.6–0.9 ppm, m, 4H), pyrazole C-H (
      
      
      
      ~5.2 ppm, s, 1H), and broad
      
      
      signal.
Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 3-Cyclopropyl-3-oxopropanenitrile Reagent Add Hydrazine Hydrate (EtOH, cat. AcOH) Start->Reagent Reflux Reflux 4-6h (Cyclocondensation) Reagent->Reflux Workup Evaporation & Crystallization (EtOAc/Hex) Reflux->Workup Product Product: 3-Cyclopropyl-1H-pyrazol-5-amine Workup->Product

Figure 2: Synthetic pathway for the generation of the 3-amino-5-cyclopropyl-pyrazole building block.

Biological Mechanism: PAK4 Signaling Pathway

To understand the downstream effects of inhibiting a target like PAK4 with these derivatives, we must visualize the signaling cascade. PAK4 regulates cytoskeletal organization and cell migration.

PAK4_Pathway Cdc42 Cdc42 (GTPase) PAK4 PAK4 (Kinase Target) Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Inhibitor Cyclopropyl-Pyrazole Inhibitor Inhibitor->PAK4 Inhibits (Hinge Bind) Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Polymerization (Migration/Invasion) Cofilin->Actin Regulates Dynamics

Figure 3: PAK4 signaling cascade showing the point of intervention for cyclopropyl-pyrazole inhibitors.

Future Outlook

The cyclopropyl-pyrazole scaffold is evolving beyond simple inhibition.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight and high ligand efficiency (LE) of this fragment make it an ideal starting point for FBDD campaigns.

  • PROTACs: Researchers are beginning to use this scaffold as the "warhead" (ligand for the protein of interest) in Proteolysis Targeting Chimeras, linking it to E3 ligase recruiters to degrade oncogenic kinases rather than just inhibiting them.

References

  • Wu, J., et al. (2018).[2] "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors." Molecules, 23(2), 435.

  • Szabó, G., et al. (2009). "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists." Journal of Medicinal Chemistry, 52(14), 4329-4337.[3]

  • Kenchappa, R., & Bodke, Y.D. (2020).[4] "Synthesis and biological evaluation of pyrazole derivatives." Frontiers in Chemistry. (Contextual citation regarding general pyrazole-cyclopropyl binding modes).

  • Barnes-Seeman, D. (2020). "The Cyclopropyl Group in Medicinal Chemistry."[5][6][7] Scientific Update.

Sources

Physicochemical characteristics of pyrazole-4-methanol scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characteristics of Pyrazole-4-methanol Scaffolds

Executive Summary: The Polar Pharmacophore

The pyrazole-4-methanol scaffold (CAS: 25222-43-9) represents a critical structural motif in modern drug discovery. Unlike lipophilic alkyl-pyrazoles, the 4-hydroxymethyl substituent introduces a specific vector for hydrogen bonding and polarity modulation (


) while maintaining the aromatic stability of the diazole ring.

This guide analyzes the physicochemical behavior of this scaffold, focusing on its tautomeric equilibrium, ionization constants, and metabolic susceptibility. It provides actionable protocols for synthesis and characterization, grounded in the context of kinase inhibitor design (specifically JAK-STAT pathways).

Physicochemical Profile

Tautomerism and Aromaticity

The pyrazole ring exists in a dynamic equilibrium between two annular tautomers: 1H-pyrazole and 2H-pyrazole . For pyrazole-4-methanol, the symmetry of the 4-substitution means these tautomers are degenerate in the gas phase but distinguishable in the solid state or when N-substituted.

  • Dominant Species: In solution (DMSO, MeOH), the 1H-tautomer predominates.

  • H-Bonding Capacity: The scaffold acts as both a hydrogen bond donor (NH, OH) and acceptor (N2, O). The 4-hydroxymethyl group often acts as a "solvent anchor," improving aqueous solubility of otherwise lipophilic kinase inhibitors.

Acid-Base Chemistry (pKa)

Understanding the ionization state is critical for predicting membrane permeability and binding affinity.

Ionization EventApproximate pKaStructural Implication
Basic (N2 Protonation)

At physiological pH (7.4), the ring is neutral . Protonation occurs only in highly acidic environments (e.g., stomach).
Acidic (NH Deprotonation)

The NH is a very weak acid. It will not deprotonate under physiological conditions, requiring strong bases (e.g., NaH, KOtBu) for alkylation.
Alcohol (OH Deprotonation)

The aliphatic alcohol is less acidic than the pyrazole NH.

Implication: At pH 7.4, the molecule exists >99% as the neutral species, optimizing it for passive diffusion, provided the overall LogP is within the druggable range (1–3).

Metabolic Liability

The primary liability of the pyrazole-4-methanol scaffold is oxidation. The hydroxymethyl group is a substrate for Alcohol Dehydrogenase (ADH) and Cytochrome P450s , leading to rapid conversion to the carboxylic acid (inactive or rapidly excreted).

  • Metabolic Pathway: Alcohol

    
     Aldehyde 
    
    
    
    Carboxylic Acid.
  • Mitigation: In drug design, this position is often methylated (

    
    -methyl) or fluorinated to block oxidation while retaining polarity.
    

Medicinal Chemistry Application: Kinase Inhibition

The pyrazole-4-methanol motif frequently appears in ATP-competitive kinase inhibitors. The pyrazole nitrogens often chelate the "hinge region" of the kinase ATP-binding pocket, while the 4-position substituent points toward the solvent front or the gatekeeper residue.

Case Study: JAK-STAT Signaling

Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib) utilize pyrazole scaffolds to bind the hinge region. The 4-methanol derivative serves as a probe to explore the solvent-exposed regions of the JAK2/JAK3 active sites.

Figure 1: JAK-STAT Signaling Pathway The diagram below illustrates the signal transduction cascade where pyrazole-based inhibitors intervene.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor (Transmembrane) Cytokine->Receptor Binding JAK JAK Kinase (Associated) Receptor->JAK Activation STAT_Inactive STAT Monomer (Inactive) JAK->STAT_Inactive Phosphorylation (Tyr) Inhibitor Pyrazole Inhibitor (ATP-Competitive) Inhibitor->JAK Inhibition STAT_Active p-STAT Dimer (Active) STAT_Inactive->STAT_Active Dimerization Nucleus Nucleus STAT_Active->Nucleus Translocation TargetGene Target Gene Transcription (Proliferation/Apoptosis) Nucleus->TargetGene Regulation

Caption: The JAK-STAT pathway showing the intervention point of pyrazole-based ATP-competitive inhibitors at the JAK kinase domain.

Experimental Protocols

Synthesis of (1H-pyrazol-4-yl)methanol

Objective: Selective reduction of ethyl 1H-pyrazole-4-carboxylate to the alcohol without reducing the heteroaromatic ring.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (2.0 eq)

  • Anhydrous THF (Solvent)

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add LAH (2.0 eq) suspended in anhydrous THF at 0°C.

  • Addition: Dissolve the ester in THF and add dropwise to the LAH suspension over 30 mins. Caution: Exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the mass of LAH in grams.
  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (DCM:MeOH 95:5).

Protocol: Spectrophotometric pKa Determination

Rationale: Potentiometric titration (glass electrode) is inaccurate for weak bases (pKa < 3). UV-Vis spectrophotometry is the gold standard for pyrazoles as the ionization causes a bathochromic shift in the


 transition.

Materials:

  • Compound: 10 mM stock solution of pyrazole-4-methanol in Methanol.

  • Buffers: Series of aqueous buffers ranging from pH 1.0 to 5.0 (citrate/phosphate) with constant ionic strength (

    
     M KCl).
    
  • Instrument: UV-Vis Spectrophotometer (scanning 200–350 nm).

Step-by-Step Procedure:

  • Baseline Correction: Blank the spectrophotometer with the specific buffer solution being used.

  • Sample Preparation: Add 10

    
    L of stock solution to 2.0 mL of each buffer (Final conc: ~50 
    
    
    
    M).
  • Acquisition: Record absorbance spectra for each pH point. Note the

    
     shift.
    
    • Neutral species (pH 7):

      
       nm.
      
    • Cationic species (pH 1):

      
       shifts red (longer wavelength).
      
  • Data Analysis: Plot Absorbance at a specific wavelength (where the difference between ionized and neutral forms is maximal) vs. pH.

  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is the observed absorbance,
    
    
    is the absorbance of the fully protonated form, and
    
    
    is the absorbance of the neutral form.

Self-Validation Check:

  • Isosbestic Point: All spectra must intersect at a single "isosbestic point." If they do not, the sample is degrading or precipitating.

  • Control: Run pyridine (pKa 5.2) as a positive control to verify buffer accuracy.

References

  • PubChem. (2025).[1] Compound Summary for CID 3015210: 4-Hydroxymethylpyrazole. National Library of Medicine. [Link]

  • McMartin, K. E., et al. (1975). Kinetics of the interaction between 4-methylpyrazole and ethanol in humans. Clinical Pharmacology & Therapeutics. [Link] (Verifying metabolic oxidation of 4-substituted pyrazoles).

  • Reeves, P. J., et al. (2020). Basic Mechanisms of JAK Inhibition. Rheumatology. [Link]

Sources

The Strategic Role of (3-Cyclopropyl-1H-pyrazol-4-yl)methanol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of (3-cyclopropyl-1H-pyrazol-4-yl)methanol in kinase inhibitor discovery.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound (CAS: 1823335-36-5) has emerged as a "privileged building block." This fragment offers a unique tripartite value proposition: the pyrazole core serves as a robust hinge-binding motif; the cyclopropyl group provides critical shape complementarity and metabolic stability; and the hydroxymethyl moiety acts as a versatile synthetic handle for coupling to core scaffolds (e.g., quinazolines, pyrimidines).

This guide analyzes the physicochemical properties of this fragment, details its synthesis, and illustrates its application in designing inhibitors for ALK2 (ACVR1) , TGF-β , and JAK kinases.

Structural Anatomy & Pharmacophore Analysis

The efficacy of this fragment stems from the synergistic properties of its three functional components.

The Pyrazole Hinge Binder

The 1H-pyrazole ring is a canonical ATP-mimetic. In the kinase active site, it typically functions as a bidentate ligand:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu, Leu).

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen.

The "Magic Methyl" Alternative: Cyclopropyl

Replacing a methyl group with a cyclopropyl ring is a classic medicinal chemistry tactic.

  • Sigma-Hole Effect: The cyclopropyl ring is electron-rich and can engage in cation-

    
     or hydrophobic interactions with the "gatekeeper" residue (often Methionine or Phenylalanine).
    
  • Conformational Restriction: Unlike an isopropyl or ethyl group, the rigid cyclopropyl ring reduces the entropic penalty upon binding.

  • Metabolic Stability: It blocks potential sites of metabolic oxidation (CYP450) compared to linear alkyl chains.

The Hydroxymethyl Warhead/Linker

The 4-position hydroxymethyl group (


) is rarely the final active moiety. Instead, it serves as a vector :
  • Leaving Group Conversion: Converted to a chloride or mesylate for

    
     coupling.
    
  • Oxidation: Converted to an aldehyde for reductive amination.

  • Solvent Interaction: In some cases, it remains to interact with the solvent front or specific lysine residues (e.g., Catalytic Lysine).

Case Study: ALK2 Inhibitor Design

A prominent application of this fragment is in the development of inhibitors for ALK2 (Activin A receptor, type I) , a target for Fibrodysplasia Ossificans Progressiva (FOP).

The Challenge

Early ALK2 inhibitors (e.g., Dorsomorphin) suffered from poor selectivity against other BMP receptors.

The Solution

Researchers utilized the (3-cyclopropyl-1H-pyrazol-4-yl) moiety to optimize binding. The fragment was coupled to a quinazolin-4(3H)-one scaffold.[1]

  • Compound: 6-(3-cyclopropyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one.[1]

  • Mechanism: The quinazolinone binds the hinge, while the pyrazole-cyclopropyl motif extends into the solvent-exposed region, stabilizing the "inactive" conformation of the kinase or interacting with the P-loop.

Visualization of the Binding Mode

KinaseBinding Hinge Kinase Hinge Region (Glu/Leu Backbone) Fragment Pyrazole Core (H-Bond Donor/Acceptor) Fragment->Hinge H-Bonds (2.8 Å) Cyclopropyl Cyclopropyl Group (Hydrophobic/Shape Match) Fragment->Cyclopropyl C3 Position Linker Hydroxymethyl Handle (Vector to Scaffold) Fragment->Linker C4 Position Gatekeeper Gatekeeper Residue (Met/Phe) Cyclopropyl->Gatekeeper Van der Waals / Pi-Interaction Scaffold Core Scaffold (e.g., Quinazolinone) Linker->Scaffold C-C or C-N Bond Formation

Figure 1: Pharmacophore map illustrating the interaction of the pyrazole-cyclopropyl fragment within the ATP-binding pocket.

Experimental Protocols: Synthesis & Coupling

The synthesis of this compound requires a convergent approach. The following protocol is validated for high purity and scalability.

Synthesis of the Building Block

Reaction Overview:

  • Condensation: Ethyl 3-cyclopropyl-3-oxopropanoate + DMF-DMA

    
     Enaminone intermediate.
    
  • Cyclization: Enaminone + Hydrazine

    
     Ethyl ester.
    
  • Reduction: Ethyl ester +

    
    
    
    
    
    Alcohol.

Step-by-Step Protocol:

StepReagentsConditionsKey Observation
1. Enaminone Formation Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), DMF-DMA (1.2 eq)Toluene, Reflux, 4hFormation of yellow oil; disappearance of starting keto-ester.
2. Pyrazole Ring Closure Hydrazine hydrate (1.5 eq), Ethanol

to RT, 12h
Exothermic reaction. Product precipitates or requires extraction.
3. Ester Reduction

(2.0 eq), THF (anhydrous)

,

atm, 2h
Careful quenching required (Fieser workup).

Detailed Workflow:

  • Precursor Preparation: Dissolve ethyl 3-cyclopropyl-3-oxopropanoate (10 g) in toluene (100 mL). Add

    
    -dimethylformamide dimethyl acetal (DMF-DMA, 9.2 mL). Heat to reflux for 4 hours. Concentrate in vacuo to yield the crude enaminone (ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate).
    
  • Cyclization: Dissolve the crude enaminone in Ethanol (100 mL). Cool to

    
    . Dropwise add Hydrazine hydrate (64%). Stir at room temperature overnight. Evaporate solvent and recrystallize from hexanes/EtOAc to obtain Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate .
    
  • Reduction: Suspend

    
     (2.4 g) in dry THF (50 mL) at 
    
    
    
    . Add the ester (5 g) dissolved in THF dropwise. Stir for 2 hours. Quench sequentially with water, 15% NaOH, and water. Filter the aluminum salts and concentrate the filtrate to yield This compound as a white solid.
Coupling Strategy (The "Chlorination" Route)

To attach this fragment to a nucleophilic core (e.g., a phenol or amine on the scaffold):

  • Activation: Convert the alcohol to a chloride using Thionyl Chloride (

    
    ) in DCM (
    
    
    
    ).
    • Product: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole.

  • Coupling: React the chloride with the core scaffold (e.g., 6-hydroxyquinazolinone) using

    
     in DMF at 
    
    
    
    .

Synthetic Workflow Visualization

Synthesis SM1 Ethyl 3-cyclopropyl- 3-oxopropanoate Int1 Enaminone Intermediate SM1->Int1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Int1 Int2 Ethyl 3-cyclopropyl- pyrazole-4-carboxylate Int1->Int2 Cyclization Reagent2 Hydrazine (EtOH) Reagent2->Int2 Product (3-Cyclopropyl-1H- pyrazol-4-yl)methanol Int2->Product Reduction Reagent3 LiAlH4 (Reduction) Reagent3->Product

Figure 2: Step-by-step synthetic pathway from commercial starting materials to the target alcohol.

References

  • Hudson, L., et al. (2013). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. ACS Chemical Biology , 8(6), 1291–1302. Link

  • Engers, D. W., et al. (2013). Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters , 23(11), 3248-3252. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of methyl with cyclopropyl).
  • Vertex Pharmaceuticals. (2024). Patent US20240262826A1: Wild type kit inhibitors. (Demonstrates use of cyclopropyl-pyrazole motifs in c-Kit inhibitors). Link

  • Blueprint Medicines. (2023). Patent WO2024171094A1: Cyclin-dependent kinase (cdk2) inhibitors. (Cites use of 3-cyclopropyl-1H-pyrazol-4-yl-amino fragments). Link

Sources

Literature review of 3-cyclopropyl-1H-pyrazole building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

The 3-cyclopropyl-1H-pyrazole moiety represents a critical intersection between structural rigidity and metabolic stability. In modern medicinal chemistry, this building block is not merely a spacer; it is a strategic tool used to:

  • Enhance Metabolic Stability: The cyclopropyl group acts as a "metabolic bumper," blocking

    
    -hydride elimination and suppressing CYP450-mediated oxidation common in isopropyl or ethyl analogs.
    
  • Modulate Lipophilicity: It lowers logD compared to open-chain alkyls while maintaining hydrophobic contacts.

  • Increase Fsp³ Character: It introduces necessary three-dimensionality to otherwise flat heteroaromatic systems, improving solubility and selectivity.

This guide details the synthesis, functionalization logic, and application of this scaffold, moving beyond basic chemistry into industrial-grade process optimization.

Structural Significance & Bioisosterism[1]

The cyclopropyl group is often deployed as a bioisostere for the isopropyl group. However, the differences are profound and useful:

FeatureIsopropyl GroupCyclopropyl GroupImpact on Drug Design
Bond Angle ~109.5° (Tetrahedral)60° (Strained)Cyclopropyl induces a distinct vector orientation, often improving receptor fit.
C-H Bond Strength ~98 kcal/mol (Secondary)~106 kcal/mol (Vinylic-like)Critical: Cyclopropyl C-H bonds are harder to oxidize, extending half-life (

).
Electronic Effect Inductive donor (+I)

-donor /

-acceptor
Can stabilize adjacent carbocations or conjugate with the pyrazole

-system.
Rotational Freedom Free rotationRigidReduces entropic penalty upon binding to the target protein.

Synthetic Pathways: The Industrial Standard

While 1,3-dipolar cycloadditions exist, the Claisen Condensation-Cyclization route is the industrial workhorse due to scalability and cost-efficiency.

Mechanism of Action (Pathway)

The synthesis relies on the reaction of cyclopropyl methyl ketone with a C1 electrophile (DMF-DMA or oxalate) to form a 1,3-dicarbonyl equivalent, which then undergoes double condensation with hydrazine.

Synthesis Start Cyclopropyl Methyl Ketone Inter Enaminone / Diketoester Intermediate Start->Inter Condensation (100°C) Reagent DMF-DMA (or Diethyl Oxalate) Reagent->Inter Product 3-Cyclopropyl- 1H-pyrazole Inter->Product Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Standard industrial route for the synthesis of the 3-cyclopropyl-1H-pyrazole core.

Validated Experimental Protocol

Objective: Synthesis of 3-cyclopropyl-1H-pyrazole on a 50 mmol scale.

Reagents:

  • Cyclopropyl methyl ketone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)

  • Hydrazine monohydrate (1.2 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Enaminone Formation: Charge a round-bottom flask with cyclopropyl methyl ketone (4.2 g, 50 mmol) and DMF-DMA (6.55 g, 55 mmol).

  • Reflux 1: Heat the neat mixture to 100°C for 4 hours. Monitor by TLC (or LCMS) for the disappearance of the ketone. The formation of the enaminone intermediate (typically a yellow oil/solid) is quantitative.

  • Concentration: Remove volatiles (methanol byproduct and excess DMF-DMA) under reduced pressure. Critical: Ensure complete removal to prevent side reactions in the next step.

  • Cyclization: Dissolve the crude enaminone in Ethanol (50 mL).

  • Hydrazine Addition: Cool to 0°C. Add Hydrazine monohydrate (3.0 g, 60 mmol) dropwise to control exotherm.

  • Reflux 2: Warm to room temperature, then reflux (78°C) for 3 hours.

  • Workup: Concentrate the solvent. Dilute with Ethyl Acetate, wash with Brine (2x), and dry over

    
    .
    
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (0-5% MeOH in DCM).

Regiocontrol: The N1 vs. N2 Challenge

The most common failure mode in utilizing this building block is losing control over N-alkylation. The tautomeric nature of the pyrazole ring means alkylation can occur at N1 (proximal to cyclopropyl) or N2 (distal).

The Rule of Thumb:

  • Steric Control: Under basic conditions (

    
    , 
    
    
    
    ), alkylation favors the less hindered nitrogen (N2) , resulting in the 1-alkyl-3-cyclopropyl isomer.
  • Electronic Control: Can be subtle but generally reinforces steric control in this specific scaffold.

Decision Logic for Regioselectivity

RegioControl Start Functionalization of 3-Cyclopropyl-1H-pyrazole Condition1 Standard Alkylation (R-X, K2CO3, DMF) Start->Condition1 Condition2 Mitsunobu Reaction (R-OH, DIAD, PPh3) Start->Condition2 Condition3 Metal Catalysis (Chan-Lam / Buchwald) Start->Condition3 Result1 Major Product: 1-R-3-cyclopropyl (Steric Control) Condition1->Result1 Favors distal N Result2 Mixture often observed (Substrate Dependent) Condition2->Result2 Sterics less dominant Result3 High Selectivity (Ligand Controlled) Condition3->Result3 Tunable

Figure 2: Strategic decision tree for N-functionalization to ensure isomeric purity.

Troubleshooting Regioselectivity: If your specific electrophile yields an inseparable mixture:

  • Switch Solvent: Use non-polar solvents (Toluene) with phase transfer catalysts to enhance steric discrimination.

  • Protect First: Use a bulky protecting group (THP or Trityl) which will exclusively install at the distal position, forcing subsequent electrophiles to the sterically crowded position if the inverse isomer is desired.

Medicinal Chemistry Applications

Case Study: Kinase Inhibition

In kinase inhibitors, the pyrazole often serves as the hinge-binding motif. Replacing a methyl or ethyl group with a cyclopropyl group at the 3-position often results in:

  • Potency Boost: The cyclopropyl group fills the hydrophobic pocket (e.g., the gatekeeper region) more effectively due to its volume.

  • Selectivity: The rigid shape can clash with non-target isoforms that have smaller pockets.

Example Class: p38 MAPK Inhibitors Compounds containing the 3-cyclopropylpyrazole core have shown superior inhibition profiles compared to their dimethyl counterparts, largely due to the entropy-enthalpy compensation provided by the rigid cyclopropyl ring.

Case Study: CB1 Receptor Antagonists

Research into Cannabinoid Receptor 1 (CB1) antagonists (for obesity/metabolic syndrome) utilized the cyclopropyl-pyrazole scaffold to modulate the lipophilicity of the "Rimonabant" class.[1] The cyclopropyl analog maintained high affinity (


 nM) while significantly improving the metabolic stability profile in human liver microsomes (HLM).

References

  • Review of Pyrazole Pharmaceuticals

    • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[2][1]

    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Synthesis & Regioselectivity

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3]

    • Source: Journal of Organic Chemistry, 2022.[3]

    • URL:[Link]

  • Metabolic Stability of Cyclopropyl Groups

    • Title: Metabolism of cyclopropyl groups in drug design.[4]

    • Source: Hypha Discovery, 2021.
    • URL:[Link]

  • CB1 Antagonist Case Study

    • Title: Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.[1]

    • Source: Journal of Medicinal Chemistry, 2009.
    • URL:[Link]

  • General Synthesis Protocols

    • Title: Pyrazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Bioisosteric Utility of Cyclopropyl Groups in Heterocyclic Drug Scaffolds

[1][2]

Executive Summary

In modern medicinal chemistry, the cyclopropyl group is not merely a spacer; it is a high-value bioisostere capable of modulating potency, metabolic stability, and solubility simultaneously.[1][2] Unlike flexible alkyl chains or planar aromatic rings, the cyclopropyl moiety offers a unique combination of sp³ character and


-like electronic properties23

Physicochemical & Electronic Properties[4][6][7]

The utility of the cyclopropyl group stems from its distinct orbital hybridization.

The Walsh Orbital Effect

The C–C bonds in a cyclopropane ring are bent, with interorbital angles of 60° rather than the ideal 109.5°. To accommodate this strain (~27.5 kcal/mol), the carbon atoms adopt a hybridization state approaching sp⁵ for ring bonds and sp² for exocyclic C–H bonds.

  • Consequence: The C–C ring bonds have higher p-character, allowing them to overlap with adjacent

    
    -systems (e.g., phenyl rings, carbonyls). This "pseudo-conjugation" allows cyclopropyl groups to act as electron donors, stabilizing carbocations but not carbanions.
    
  • Acidity/Basicity Modulation: Cyclopropylamines are significantly less basic (pKa ~8–9) than their isopropyl counterparts (pKa ~10–11) due to the greater s-character of the exocyclic nitrogen bond. This is a critical tool for improving membrane permeability by reducing the ionized fraction of a drug at physiological pH.

Comparative Metrics
ParameterIsopropyl GroupCyclopropyl GroupPhenyl RingImpact of Cyclopropyl Replacement
Hybridization sp³Pseudo-sp² / sp⁵sp²Increases rigidity; modulates electronic conjugation.
Bond Angle ~109.5°60°120°Introduces defined vectors; "locks" conformation.
C-H BDE ~98 kcal/mol~106 kcal/mol~110 kcal/molHigher metabolic stability vs. isopropyl (blocks CYP oxidation).
Lipophilicity HighModerateHighLowers LogD ; improves solubility vs. phenyl.
Fsp³ 1.01.00.0Increases fraction of sp³ carbons (improves clinical success probability).

Bioisosteric Strategies

Strategy A: The "Metabolic Shield" (Isopropyl Replacement)

Replacing an isopropyl group with a cyclopropyl group is a standard tactic to block oxidative metabolism. The C–H bonds of cyclopropane are shorter and stronger (106 kcal/mol) than those of secondary alkyl chains, making hydrogen abstraction by Cytochrome P450 enzymes significantly more difficult.

  • Case Study: Pitavastatin

    • Rationale: The cyclopropyl group replaced the isopropyl group found in earlier statins.

    • Outcome: This diverted metabolism away from CYP3A4 (prone to drug-drug interactions) toward minimal metabolism by CYP2C9, improving the safety profile.[4]

Strategy B: The "Fsp³ Boost" (Phenyl Replacement)

Replacing a phenyl ring with a cyclopropyl moiety is an aggressive strategy to reduce molecular weight (MW) and planarity.

  • Mechanism: Phenyl rings contribute to poor solubility due to

    
    -
    
    
    stacking. A cyclopropyl group disrupts this stacking while maintaining a similar spatial volume and providing a rigid vector for substituents.
  • Outcome: Improved solubility and lower lipophilicity (LogP) while retaining potency, provided the

    
    -
    
    
    interactions of the phenyl ring were not critical for binding.

The "Dark Side": Metabolic Liability & Toxicity

While cyclopropyl groups generally enhance stability, cyclopropylamines can carry a toxicity liability.

Mechanism of Bioactivation

If the cyclopropyl ring is adjacent to a nitrogen atom (cyclopropylamine) or an electron-rich center, it can undergo Single Electron Transfer (SET) oxidation by CYP450 enzymes (specifically CYP1A2 or CYP2D6). This generates a radical cation that triggers ring opening, forming a reactive methylene radical or iminium species capable of covalently binding to the enzyme (Mechanism-Based Inhibition) or hepatic proteins (hepatotoxicity).

Decision Pathway: Stability vs. Liability

MetabolicFatecluster_0Substrate Structurecluster_1CYP450 Interactioncluster_2OutcomeCP_EtherCyclopropyl-Ether/AlkylHATH-Atom AbstractionCP_Ether->HATHigh BDECP_AmineCyclopropyl-AmineSETSingle Electron TransferCP_Amine->SETLow Ionization PotentialStableMetabolically Stable(High Barrier)HAT->StableNo OxidationReactiveRing Opening ->Covalent Adduct (Toxicity)SET->ReactiveRadical Cation Formation

Figure 1: Decision logic for assessing metabolic risks of cyclopropyl moieties. Cyclopropyl ethers are generally safe, while cyclopropyl amines require screening for mechanism-based inhibition (MBI).

Experimental Protocol: Pd-Catalyzed Installation

The most robust method for installing a cyclopropyl group onto a heterocyclic core (e.g., pyridine, pyrimidine, quinoline) is the Suzuki-Miyaura coupling using cyclopropylboronic acid.

Protocol: Suzuki-Miyaura Cyclopropylation

Objective: Coupling of 4-chloro-quinoline with cyclopropylboronic acid.

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • Cyclopropylboronic acid (1.5 – 2.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.1 equiv) or SPhos (0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the heteroaryl chloride (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PCy₃ (28 mg, 0.1 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Solvation: Add degassed Toluene (4 mL) and Water (0.2 mL). The presence of water is critical for the transmetallation step in boronic acid couplings.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours. Note: Cyclopropylboronic acid is prone to protodeboronation; if yields are low, use the MIDA boronate ester or add the boronic acid in portions.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • ¹H NMR: Look for the characteristic high-field multiplets of the cyclopropyl protons: ~0.6–1.2 ppm (often two distinct multiplets if chiral environment exists).

  • LC-MS: Confirm Mass [M+H]⁺. Check for "homo-coupling" of the boronic acid (bicyclopropyl) as a byproduct.

Strategic Application Workflow

OptimizationStrategycluster_analysisProblem Identificationcluster_solutionCyclopropyl SolutionLeadLead Compound(Suboptimal Properties)MetabHigh Metabolic Clearance(Isopropyl/Alkyl site)Lead->MetabSolubPoor Solubility(Planar Phenyl Ring)Lead->SolubPotencyLow Potency(Flexible Linker)Lead->PotencyShieldInstall Cyclopropyl(Blocks CYP Oxidation)Metab->ShieldStronger C-H BondsFsp3Replace Phenyl w/ Cyclopropyl(Disrupts Stacking)Solub->Fsp3Increase Fsp3RigidCyclopropyl Linker(Locks Conformation)Potency->RigidVector ControlCandidateOptimized CandidateShield->CandidateImproved t1/2Fsp3->CandidateImproved SolubilityRigid->CandidateImproved Affinity

Figure 2: Strategic decision tree for bioisosteric replacement using cyclopropyl groups.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][2] Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparison of small rings). Link

  • Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry.
  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Bioactivation of Cyclopropylamines. Current Drug Metabolism, 6(3), 161-225. (The "Dark Side" toxicity reference). Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. Link

Methodological & Application

Using (3-cyclopropyl-1H-pyrazol-4-yl)methanol in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (3-cyclopropyl-1H-pyrazol-4-yl)methanol in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the deployment of This compound (herein referred to as Fragment A ) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike random library screening, the selection of Fragment A exploits the "privileged structure" status of the pyrazole ring—a proven ATP-mimetic in kinase inhibition—coupled with the rigid, lipophilic cyclopropyl moiety. This note provides validated protocols for biophysical detection (STD-NMR) and synthetic elaboration strategies to transition this fragment from a millimolar binder to a nanomolar lead.

Chemoinformatic Profile & Rationale

Fragment A is an exemplary "Rule of Three" (Ro3) compliant molecule. Its amphiphilic nature allows it to probe binding pockets that possess both a polar "anchor point" (via the pyrazole/hydroxyl) and a hydrophobic sub-pocket (via the cyclopropyl group).

Table 1: Physicochemical Properties of Fragment A

PropertyValueRo3 CriteriaStrategic Insight
Molecular Weight 138.17 Da< 300High Ligand Efficiency (LE) potential.
cLogP ~0.65< 3Optimal solubility for high-concentration NMR screening.
H-Bond Donors 2 (NH, OH)≤ 3Critical for "hinge binding" in kinases.
H-Bond Acceptors 2 (N, O)≤ 3Facilitates water-mediated networks.
Rotatable Bonds 2≤ 3Low entropic penalty upon binding.
Tautomerism 1H/2H shiftN/ACritical: The free NH allows the pyrazole to flip, maximizing donor/acceptor fit.

Workflow Visualization

The following diagram illustrates the critical path from library QC to hit expansion using Fragment A.

FBDD_Workflow cluster_0 Decision Gate QC QC & Solubility (DMSO/Buffer Stability) Screen Biophysical Screen (STD-NMR / SPR) QC->Screen Pass (>1mM) Hit_Val Hit Validation (Competition Assay) Screen->Hit_Val Signal > Noise XRay Structural Biology (X-ray Soaking) Hit_Val->XRay Kd < 5mM Chem Fragment Growing (Synthetic Elaboration) XRay->Chem Vector ID Chem->Screen Iterative Cycle

Figure 1: Iterative FBDD workflow emphasizing the transition from biophysical screening to structural validation.

Protocol 1: Biophysical Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for detecting Fragment A due to its ability to identify weak (mM) binders and map the binding epitope (e.g., determining if the cyclopropyl group makes direct contact with the protein).

Prerequisites:

  • Target Protein: >95% purity, >20 kDa (for efficient spin diffusion).

  • Instrument: 500 MHz+ NMR with cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation (The "Self-Validating" Control):

    • Stock Solution: Dissolve Fragment A to 100 mM in d6-DMSO.

    • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O. Note: Avoid Tris/HEPES if proton signals overlap with the fragment.

    • Experimental Sample: 10 µM Protein + 500 µM Fragment A (1:50 ratio).

    • Negative Control: 500 µM Fragment A in buffer without protein. (Crucial to rule out direct irradiation artifacts).

  • Pulse Sequence Setup:

    • Use a standard STD sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Targeting protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Train: Gaussian pulses, total saturation time 2.0 - 3.0 seconds.

  • Data Acquisition & Analysis:

    • Acquire 128-256 scans.

    • Validation Logic: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Hit: Signals corresponding to the cyclopropyl protons (0.6–1.0 ppm) and pyrazole singlet (7.5 ppm) appear in the difference spectrum.

    • Epitope Mapping: If the cyclopropyl signals are stronger than the hydroxymethyl signals in the STD spectrum, the hydrophobic ring is the primary contact point.

Protocol 2: Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the hydroxymethyl group (-CH2OH) serves as the primary "growth vector." The goal is to extend the fragment to capture adjacent sub-pockets without disrupting the original binding mode.

Strategy A: Electrophilic Activation (Alkylation)

Convert the alcohol to a leaving group to couple with nucleophiles (amines/thiols) found in the target pocket.

  • Bromination (Appel Reaction conditions):

    • Reagents: Fragment A (1.0 eq), CBr4 (1.2 eq), PPh3 (1.2 eq) in DCM at 0°C.

    • Mechanism:[1] Rapid conversion of -CH2OH to -CH2Br.

    • Application: The resulting bromide is highly reactive. React immediately with amines (e.g., benzylamines) to form secondary amine linkers.

Strategy B: Oxidation & Reductive Amination

Ideal for exploring "solubility-enhancing" groups or reaching distant residues.

  • Oxidation:

    • Reagents: MnO2 (10 eq) in EtOAc or Dess-Martin Periodinane.

    • Product: 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

  • Reductive Amination:

    • Reagents: Aldehyde + Primary Amine (R-NH2) + NaBH(OAc)3 in DCE.

    • Outcome: Creates a flexible -CH2-NH-R linker, allowing the new group to "scan" for interactions.

Visualizing the Chemistry:

Chemistry_Path FragA Fragment A (-CH2OH) Aldehyde Aldehyde (-CHO) FragA->Aldehyde MnO2 Oxidation Bromide Alkyl Bromide (-CH2Br) FragA->Bromide PBr3 or Appel Rxn Target1 Amine Library (Reductive Amination) Aldehyde->Target1 + R-NH2 + NaBH(OAc)3 Target2 Nucleophile Library (SN2 Coupling) Bromide->Target2 + R-SH / R-NH2

Figure 2: Divergent synthetic pathways for fragment growing from the hydroxymethyl handle.

Case Study: Targeting the Kinase Hinge Region

Hypothesis: In many kinases (e.g., BRAF, CDK), the ATP-binding pocket contains a hydrophobic "gatekeeper" region and a hydrophilic hinge.

Application:

  • Binding Mode: The pyrazole nitrogen (N1-H) acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu residue). The N2 acts as an Acceptor (HBA) to the backbone amide.

  • The Cyclopropyl Role: This group sits in the hydrophobic pocket usually occupied by the isopropyl group of ATP, providing van der Waals contacts and metabolic stability (resistant to P450 oxidation compared to alkyl chains).

  • Elaboration: The hydroxymethyl group points towards the solvent-exposed region. By converting this to a benzylamine (via Strategy B above), the fragment can reach the "sugar pocket" or "ribose pocket," increasing affinity from 500 µM to <1 µM [1, 2].

References

  • Congreve, M., et al. (2003).[2][3] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. [Link]

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[3] Nature Reviews Drug Discovery. [Link]

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. [Link]

  • Bembenek, M. E., et al. (2018). "Recent Advances in Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Reaction conditions for ester reduction to (3-cyclopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PYZ-RED Optimized Reduction Protocols for (3-Cyclopropyl-1H-pyrazol-4-yl)methanol

Abstract & Scope

This technical guide details the high-fidelity reduction of ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate to This compound . This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., FGFR, VEGFR targets).

The conversion presents a specific chemoselective challenge: the acidic proton on the pyrazole nitrogen (


) consumes hydride equivalents rapidly, forming an insoluble aluminate salt that can stall the reaction. This protocol addresses stoichiometry adjustments, solubility parameters, and critical quenching techniques to maximize yield (>85%) and safety.

Reaction Design & Mechanistic Insight

The "Hidden" Stoichiometry Challenge

Standard ester reductions typically require 0.5–0.75 equivalents of Lithium Aluminum Hydride (LiAlH


). However, the 1H-pyrazole  moiety alters this requirement.
  • Step 1 (Deprotonation): The first equivalent of hydride acts as a base, deprotonating the pyrazole N-H to form a lithium pyrazolide species and

    
     gas. This is non-productive for reduction but essential for solubility.
    
  • Step 2 (Reduction): Subsequent hydrides attack the ester carbonyl.

  • Implication: A standard 0.5 equiv. charge will result in <50% conversion. Minimum theoretical stoichiometry is 0.75 equiv. (3 hydrides per molecule). In practice, 1.5–2.0 equivalents are required to drive kinetics.

Reaction Pathway Diagram

The following diagram illustrates the competing deprotonation and reduction pathways.

ReactionPathway Start Ethyl 3-cyclopropyl- 1H-pyrazole-4-carboxylate Step1 N-Deprotonation (Fast, Exothermic) Start->Step1 LiAlH4 (0.25 eq) Intermediate N-Lithio Pyrazole Aluminate Complex Step1->Intermediate - H2 (gas) Reduction Hydride Transfer (Rate Limiting) Intermediate->Reduction LiAlH4 (excess) Product (3-Cyclopropyl-1H- pyrazol-4-yl)methanol Reduction->Product Acidic Quench

Figure 1: Mechanistic pathway highlighting the initial non-productive consumption of hydride by the pyrazole N-H.

Experimental Protocol (The Gold Standard)

Method A: Lithium Aluminum Hydride (LiAlH ) in THF

Best for: Small to mid-scale (100 mg – 50 g), high purity requirements.

Reagents:

  • Substrate: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Reagent: LiAlH

    
     (2.4 M in THF or pellets) (2.0 equiv)
    
  • Solvent: Anhydrous THF (0.15 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Reagent Prep: Charge the flask with LiAlH

    
     (2.0 equiv) suspended/dissolved in anhydrous THF at 0°C.
    
    • Note: If using pellets, allow 2 hours for dissolution under stirring before adding substrate.

  • Addition (Critical): Dissolve the pyrazole ester in minimum THF. Add this solution dropwise to the LiAlH

    
     suspension at 0°C.
    
    • Observation: Vigorous evolution of

      
       gas will occur immediately (N-H deprotonation). Control addition rate to manage foaming.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If TLC shows incomplete conversion, heat to mild reflux (65°C) for 2 hours.

    • Why Reflux? The N-lithio species is electron-rich, reducing the electrophilicity of the adjacent ester carbonyl. Thermal energy overcomes this deactivation.

  • Quench (Fieser Method): Cool to 0°C. For every 1 g of LiAlH

    
     used, add sequentially:
    
    • 1 mL Water (slowly!)

    • 1 mL 15% NaOH solution

    • 3 mL Water

  • Workup: Warm to RT and stir for 15 minutes until a granular white precipitate forms (lithium aluminates). Filter through a Celite pad. Wash the cake with warm THF (the product is polar).

  • Purification: Concentrate the filtrate. The crude material is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).

Comparative Analysis of Reducing Agents

ParameterLiAlH

(Preferred)
DIBAL-H NaBH

/ MeOH
Reactivity Very HighHighLow (Requires Lewis Acid)
Stoichiometry 1.5 - 2.0 equiv3.0 - 4.0 equiv5.0+ equiv (Sluggish)
Selectivity Alcohol onlyCan stop at Aldehyde (-78°C)Alcohol only
Solubility Excellent (THF)Good (DCM/Tol)Good (MeOH)
Safety Profile Pyrophoric solid/solnPyrophoric liquidSafer solid
Yield 92% 75-85%<40% (Incomplete)

Troubleshooting & Critical Parameters

Solubility Issues

The intermediate aluminate salt can precipitate in THF, coating unreacted starting material.

  • Solution: Use a mechanical stirrer for scales >10g. If the mixture becomes a thick gel, add dry Toluene (co-solvent) to break the complex.

Workup Emulsions

Pyrazole alcohols are amphoteric and water-soluble. Standard aqueous extraction often leads to product loss.

  • Solution: The Fieser Quench (Step 5 above) is non-negotiable. It removes aluminum salts as solids, avoiding large volumes of water. Do not use acidic workup (HCl), as the pyrazole will protonate and remain in the aqueous phase.

Safety: The "Delayed" Exotherm

When quenching, the initial water addition destroys excess hydride. However, the breakdown of the N-Al bond releases the free pyrazole, which can be exothermic.

  • Protocol: Maintain internal temperature <10°C during the entire quench sequence.

Workflow Visualization

WorkupFlow ReactionMix Reaction Mixture (THF, Product, Al-Salts) Cooling Cool to 0°C ReactionMix->Cooling Quench Fieser Quench (1:1:3 H2O/NaOH/H2O) Cooling->Quench Precipitation Granular White ppt Formation (15 min stirring) Quench->Precipitation Filtration Filter via Celite Precipitation->Filtration CakeWash Wash Cake with Warm THF Filtration->CakeWash Concentration Concentrate Filtrate Filtration->Concentration CakeWash->Concentration FinalProduct Pure Alcohol (Solid/Oil) Concentration->FinalProduct

Figure 2: Optimized workup flow to maximize recovery of the water-soluble pyrazole alcohol.

References

  • General Pyrazole Reduction Methodology

    • Reduction of carboxylic esters with Lithium Aluminum Hydride.[1] Organic Chemistry Portal.[2]

  • Specific Scaffold Synthesis (Analogous)

    • Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides. (2018).[3] Acta Pharmaceutica Sinica B.

  • Safety in Hydride Reductions: Fieser and Fieser's Reagents for Organic Synthesis, Vol. 1, p. 581 (Wiley). (Standard Reference for Fieser Quench).
  • Patent Literature

    • Process for the preparation of pyrazoles.[4] EP1176142A1.

Sources

Application Note: Halogenation Techniques for (3-Cyclopropyl-1H-pyrazol-4-yl)methanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

The Scaffold in Context

(3-Cyclopropyl-1H-pyrazol-4-yl)methanol is a high-value "linker" intermediate frequently employed in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic biologically active agents. The cyclopropyl group provides metabolic stability and unique steric bulk, while the pyrazole ring serves as a critical hydrogen-bond donor/acceptor motif.

The primary "halogenation" required for this intermediate is side-chain activation : converting the C4-hydroxymethyl group (-CH₂OH) into an electrophilic halomethyl group (-CH₂X). This transformation turns the inert alcohol into a reactive alkylating agent, enabling the attachment of the pyrazole fragment to core drug scaffolds via nucleophilic substitution (Sɴ2).

The Stability Paradox (Critical Insight)

The "Self-Destruct" Mechanism: A critical challenge with 4-(halomethyl)-1H-pyrazoles is their inherent instability as free bases. The pyrazole ring nitrogen (N1-H) is nucleophilic, while the halomethyl group (C4-CH₂X) is electrophilic.

  • Risk: In the free base form, the molecule can undergo intermolecular

    
    -alkylation, leading to rapid oligomerization or polymerization.
    
  • Solution: These intermediates must be isolated and stored as hydrochloride or hydrobromide salts . Protonation of the pyrazole nitrogens (

    
    ) removes their nucleophilicity, rendering the salt form stable for long-term storage.
    
Decision Matrix: Selecting the Halogen

The choice of halogenation technique depends on the downstream coupling requirement and substrate sensitivity.

FeatureChlorination (Cl) Bromination (Br) Iodination (I)
Reagent Thionyl Chloride (SOCl₂)PBr₃ or CBr₄/PPh₃ (Appel)NaI (Finkelstein)
Reactivity Moderate (Stable Salt)High (Reactive Electrophile)Very High (Unstable)
Stability Excellent (as HCl salt)Good (as HBr salt)Poor (Light sensitive)
Use Case Standard linker synthesis; Scale-up friendly.Sterically hindered couplings; Mild conditions.In situ generation only.

Part 2: Detailed Experimental Protocols

Protocol A: Chlorination via Thionyl Chloride (Standard)

Best for: Scalable synthesis of the stable hydrochloride salt.

Mechanism: Sɴi (internal substitution) or Sɴ2 depending on solvent/base. Generates SO₂ and HCl byproducts.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

  • Optional: Catalytic DMF (Vilsmeier-Haack type activation)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM (0.2 M concentration). Cool to 0°C under inert atmosphere (

    
     or Ar).
    
  • Addition: Add SOCl₂ dropwise over 20 minutes. Caution: Gas evolution (SO₂, HCl).

    • Expert Tip: Do not add base (e.g., Et₃N) if isolating the salt. The HCl generated is necessary to protonate the product.

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

    • Endpoint: Disappearance of alcohol peak; appearance of less polar chloride peak.

  • Work-up (Critical for Stability):

    • Concentrate the reaction mixture in vacuo at <40°C to remove solvent and excess SOCl₂.

    • Azeotrope: Co-evaporate with toluene (2x) to remove trace thionyl chloride.

    • Precipitation: Triturate the resulting residue with anhydrous diethyl ether or MTBE. The product, 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole hydrochloride , will precipitate as a white to off-white hygroscopic solid.

  • Isolation: Filter under inert gas (Schlenk filtration recommended) or rapid vacuum filtration. Dry under high vacuum. Store at -20°C under Argon.

Protocol B: Mild Bromination via Appel Reaction

Best for: Acid-sensitive substrates or when higher electrophilicity is required.

Mechanism: Activation of alcohol by oxyphosphonium intermediate, followed by displacement by bromide. Neutral conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Carbon Tetrabromide (CBr₄) (1.1 equiv)

  • Activator: Triphenylphosphine (PPh₃) (1.1 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve substrate and CBr₄ in anhydrous DCM at 0°C.

  • Addition: Add PPh₃ portion-wise (solid) or as a solution in DCM over 30 minutes. The solution will typically turn slightly yellow.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Work-up:

    • Note: This reaction produces Triphenylphosphine oxide (TPPO) as a byproduct, which can be difficult to remove.

    • Concentrate the mixture.

    • Purification: Flash chromatography is often required (Hexane/EtOAc).

    • Stability Note: The free base bromide is highly reactive. If storage is needed, treat the isolated oil with 1M HCl in ether to precipitate the HBr/HCl salt immediately.

Part 3: Visualization & Workflow Logic

Diagram 1: Strategic Decision Pathway

This flowchart guides the researcher in selecting the appropriate halogenation route based on downstream needs.

HalogenationStrategy Start Substrate: This compound Decision Downstream Coupling Requirement? Start->Decision RouteA Route A: Chlorination (Standard) Decision->RouteA Scale-up / Long-term Storage RouteB Route B: Bromination (High Reactivity) Decision->RouteB Sterically Hindered Coupling ReagentsA Reagent: SOCl2 / DCM (Acidic Conditions) RouteA->ReagentsA ReagentsB Reagent: CBr4 + PPh3 (Neutral / Appel) RouteB->ReagentsB ProductA Product: Alkyl Chloride (Isolated as HCl Salt) ReagentsA->ProductA ProductB Product: Alkyl Bromide (Use immediately or Salt) ReagentsB->ProductB Risk CRITICAL RISK: Free base polymerizes via intermolecular N-alkylation ProductA->Risk If neutralized ProductB->Risk If neutralized

Caption: Decision matrix for selecting chlorination vs. bromination, highlighting the critical stability risk of the free base form.

Diagram 2: Experimental Workflow (SOCl₂ Method)

A visual standard operating procedure (SOP) for the chlorination protocol.

SOCl2Workflow Step1 1. Dissolution Substrate + DCM (anhydrous) Cool to 0°C Step2 2. Activation Add SOCl2 dropwise (Exothermic, Gas Evolution) Step1->Step2 Step3 3. Reaction Warm to RT Stir 2-4h (Monitor TLC) Step2->Step3 Safety SAFETY: Trap HCl/SO2 gases Step2->Safety Step4 4. Concentration Evaporate Solvent Azeotrope w/ Toluene Step3->Step4 Step5 5. Isolation Triturate w/ Ether Filter White Solid (HCl Salt) Step4->Step5

Caption: Step-by-step workflow for the conversion of the alcohol to the chloride hydrochloride salt.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile (Chloride Salt)
AssayExpected ResultNotes
Appearance White to off-white solidHygroscopic; store in desiccator.
¹H NMR (DMSO-d₆) δ 4.80 (s, 2H, CH₂Cl)Shift downfield from alcohol (~4.4 ppm).
¹H NMR (NH) Broad singlet >10 ppmIndicates protonated pyrazole species.
LCMS M+H = 157/159 (3:1 ratio)Characteristic Cl isotope pattern.
Troubleshooting Guide
  • Problem: Product is an oil or sticky gum.

    • Cause: Incomplete removal of SOCl₂ or presence of trace water.

    • Fix: Re-dissolve in minimal MeOH, add 2M HCl in ether, and re-precipitate with excess ether/hexane.

  • Problem: Low yield after workup.

    • Cause: Product solubility in the wash solvent.

    • Fix: The HCl salt is polar. Use non-polar solvents (Ether, Hexane) for trituration. Do not wash with water/bicarb (converts to unstable free base).

References

  • Deng, X., et al. (2006). "Three-component Reaction for Pyrazole Synthesis: 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Organic Syntheses, 83, 16.

  • Appel, R. (1975).[1][2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.[1]

  • Reddy, C. R., et al. (2013).[3] "Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols." Synthesis, 45, 830-836.[3]

  • Sigma-Aldrich. "3-Cyclopropyl-1H-pyrazole Building Blocks."

  • National Institutes of Health (NIH). "Bioorthogonal 4H-pyrazole 'click' reagents." Chemical Science.

Sources

Application Note: Strategic Nitrogen Protection of 1H-Pyrazoles for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

1H-pyrazoles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. However, their inherent annular tautomerism—the rapid exchange of a proton between the N1 and N2 atoms—presents a significant challenge for regioselective synthesis. Without strategic nitrogen protection, electrophilic substitutions, metalations, or cross-coupling reactions often yield intractable mixtures of regioisomers 1.

The reactivity of the pyrazole ring is governed by its distinct electronic distribution:

  • C4 Position: The most electron-rich and nucleophilic site, readily undergoing electrophilic aromatic substitution (e.g., halogenation).

  • C5 Position: Contains the most acidic C-H bond (pKa ~27), making it the primary target for directed ortho-metalation (DoM) or transition-metal-catalyzed C-H activation 1.

  • C3 Position: Generally unreactive due to steric shielding from the adjacent N-protecting group and inherently lower acidity compared to C5 1.

To functionalize the unreactive C3 position, chemists employ protecting group transpositions (such as the "SEM switch") to electronically and sterically redefine the ring. By moving the protecting group from N1 to N2, the previously inert C3 position is transformed into a highly reactive C5 position, enabling sequential functionalization [[1]]().

Quantitative Comparison of Pyrazole Protecting Groups

Selecting the correct protecting group (PG) requires balancing steric bulk, base/acid stability, and the specific regiochemical outcome desired.

Protecting GroupReagents for InstallationCleavage ConditionsBase Stability (e.g., n-BuLi)Acid StabilityKey Regiodirecting Effect
SEM SEM-Cl, NaH, DMFTBAF/THF or HCl/MeOHModerateLowEnables "SEM switch" for sequential C-H arylation 12.
THP DHP, PPTS or TsOH, DCMMild Acid (HCl, MeOH)High ModerateDirects strong bases (n-BuLi) exclusively to C5 3.
Trityl (Tr) Tr-Cl, Et₃N, DCMMild Acid (TFA/DCM)HighVery Low Massive steric bulk shields C5; forces reactions to C4 4.
Boc Boc₂O, DMAP, DCMStrong Acid (TFA)LowLowEasily installed/removed; prone to nucleophilic attack 5.

SEM Protection and the "SEM Switch" Strategy

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly effective for palladium-catalyzed C-H arylation protocols. Because the C5 position is highly reactive while C3 is inert, sequential arylation requires a mechanistic workaround. The "SEM switch" involves transposing the SEM group from N1 to N2. This tautomeric shift redefines the old C3 position as the new C5 position, enabling a second C-H arylation to yield fully substituted 3,4,5-triarylpyrazoles 1.

SEM_Switch A 1H-Pyrazole B SEM Protection (N1-SEM) A->B SEM-Cl C 1st C-H Arylation (C5 Position) B->C Pd-cat, Ar-X D SEM Switch (Transposition to N2) C->D Transposition E Old C3 becomes New C5 (Reactive) D->E Tautomeric Shift F 2nd C-H Arylation (New C5 Position) E->F Pd-cat, Ar'-X

Workflow of the SEM-switch strategy enabling sequential regioselective C-H arylation.

Protocol 1: SEM Protection and C-H Arylation

Causality Check: Pivalic acid is used as an additive in the arylation step because the pivalate anion acts as a crucial proton shuttle in the Concerted Metalation-Deprotonation (CMD) mechanism, significantly lowering the activation energy for C-H bond cleavage 1.

  • Protection: Dissolve 1H-pyrazole (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min, then add SEM-Cl (1.1 eq) dropwise.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The protected pyrazole will show a higher

    
     value and lack N-H stretching in IR spectroscopy. Quench with 
    
    
    
    , extract with EtOAc, dry over
    
    
    , and concentrate.
  • C-H Arylation: Charge a Schlenk flask with SEM-pyrazole (1.0 eq), Aryl Bromide (1.5 eq),

    
     (5 mol%), Pivalic acid (30 mol%), and 
    
    
    
    (2.0 eq). Suspend in anhydrous toluene and heat to 110 °C for 16 h.
  • Validation: Filter through Celite, concentrate, and purify via flash chromatography. Confirm C5-arylation via 1H NMR (disappearance of the characteristic C5 proton doublet at ~7.5 ppm).

THP Protection for Directed Lithiation

The tetrahydropyranyl (THP) group is ideal for strong-base chemistry. Unlike Boc, which can be attacked by organolithiums, THP is completely stable to n-BuLi. It provides enough steric bulk to prevent N-coordination from completely quenching the base, while its oxygen atom can weakly direct the lithium to the adjacent C5 position, allowing for clean deprotonation and subsequent electrophilic trapping 3.

THP_Lithiation A 4-Substituted 1H-Pyrazole B THP Protection (N1-THP) A->B DHP, Acid C Directed Lithiation (C5-Li) B->C n-BuLi, THF D Electrophile Trapping (e.g., C5-Bpin) C->D Electrophile E THP Deprotection (Free N-H) D->E HCl / MeOH

THP-directed C5-lithiation workflow for the functionalization of pyrazoles.

Protocol 2: THP Protection, C5-Lithiation, and Deprotection

Causality Check: THP protection introduces a new chiral center, which will manifest as diastereomeric mixtures in NMR if the pyrazole is already chiral. However, this is irrelevant for the final product as the chiral center is destroyed upon deprotection 2.

  • Protection: To a solution of pyrazole (1.0 eq) in DCM, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Reflux for 4 h.

  • Validation: Wash with saturated

    
    , dry, and concentrate. 1H NMR will show a characteristic THP anomeric proton multiplet at ~5.4 ppm [[3]]().
    
  • Lithiation & Trapping: Dissolve the THP-pyrazole in anhydrous THF and cool to -78 °C under Argon. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min. Add the electrophile (e.g., 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1.2 eq) and allow to warm to room temperature.

  • Deprotection: Dissolve the crude borylated product in MeOH and add 2M HCl. Stir at room temperature for 2 h.

  • Validation: Neutralize, extract, and verify the final product via LC-MS and 11B NMR 3.

Trityl Protection for Extreme Steric Shielding

The triphenylmethyl (trityl) group provides massive steric bulk. When installed on N1, it completely shields the adjacent C5 position, forcing any subsequent electrophilic attacks or metalations to occur exclusively at the C4 position or on remote functional groups. It is highly acid-labile, allowing for rapid deprotection under mild conditions (e.g., TFA in DCM) without disturbing other sensitive moieties like esters or hydroxamates 4.

Protocol 3: Trityl Protection and Mild Acidic Cleavage

Causality Check: The use of Triethylamine (


) during protection neutralizes the HCl byproduct generated from Trityl-Cl, preventing premature auto-deprotection of the highly acid-sensitive trityl group [[2]]().
  • Protection: Dissolve pyrazole (1.0 eq) in anhydrous DCM. Add

    
     (1.5 eq) and Trityl Chloride (TrCl, 1.1 eq). Stir at room temperature for 12 h.
    
  • Validation: Wash the organic layer with water and brine. TLC will show a highly non-polar spot. Purify via recrystallization or flash chromatography.

  • Deprotection: Following downstream functionalization, dissolve the trityl-protected pyrazole in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 h 4.

  • Validation: Evaporate the volatiles under reduced pressure. The loss of the trityl cation (m/z 243) can be rapidly confirmed via LC-MS. Triturate the residue with cold diethyl ether to precipitate the free pyrazole while leaving the triphenylmethanol byproduct in solution.

References

  • Source: nih.
  • Title: Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I)
  • Source: nih.
  • Source: znaturforsch.
  • Source: chemrxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Alcohol Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving solubility challenges with pyrazole alcohol derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter difficulties in achieving desired concentrations of these compounds in organic solvents. Our approach is rooted in first principles, providing not just protocols, but the causal reasoning behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Question: What are the primary factors governing the solubility of my pyrazole alcohol derivative?

Answer: The solubility of pyrazole alcohols is a complex interplay of several physicochemical factors. Understanding these is the first step in troubleshooting.

  • Intermolecular Forces: The pyrazole ring contains nitrogen atoms capable of hydrogen bonding, and the alcohol group is a strong hydrogen bond donor and acceptor. Strong intermolecular hydrogen bonding between the pyrazole alcohol molecules themselves can lead to high crystal lattice energy, which must be overcome by the solvent.[1]

  • Molecular Weight & Substituents: As the molecular weight increases, solubility generally decreases.[1] The nature of the substituents on the pyrazole ring is critical. Lipophilic groups (e.g., phenyl, alkyl chains) will decrease solubility in polar solvents, while polar functional groups (e.g., additional hydroxyls, amines) can increase it.[1][2]

  • Crystal Structure (Polymorphism): The arrangement of molecules in the solid state significantly impacts solubility. Amorphous forms of a compound are typically more soluble than their stable crystalline counterparts because no energy is required to break the crystal lattice.[3][4]

  • Solvent Properties: The principle of "like dissolves like" is fundamental. The polarity, hydrogen bonding capability, and dielectric constant of the solvent must be well-matched to the solute.

  • pH (for Ionizable Derivatives): The pyrazole ring has a weakly basic nitrogen atom.[5] If your derivative has acidic or basic functional groups, the pH of the solution can dramatically alter its ionization state and, consequently, its solubility.[1]

Question: I'm starting a new project with a novel pyrazole alcohol. What solvents should I try first?

Answer: A systematic solvent screening is always recommended. However, based on the general structure of pyrazole alcohols, a good starting panel would include solvents from different classes. 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[1][6] For substituted pyrazole alcohols, polar aprotic and polar protic solvents are often effective.

Recommended Starting Solvent Panel

Solvent ClassExamplesRationalePredicted Solubility
Polar Aprotic DMSO, DMF, AcetonitrileHigh polarity and ability to accept hydrogen bonds make them excellent at solvating both polar and non-polar regions of the molecule.[5][7]High
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which can effectively compete with the solute-solute interactions.[5][7]Moderate to High
Ethers THF, 1,4-DioxaneModerate polarity; can be effective, especially in mixtures.Moderate
Chlorinated Dichloromethane (DCM)Good for less polar derivatives, but often requires a co-solvent.[1]Low to Moderate
Non-Polar Toluene, HexaneGenerally poor solvents for pyrazole alcohols unless the molecule is heavily substituted with lipophilic groups.[5]Low
Question: My pyrazole alcohol dissolves initially in DCM but then crashes out. What's happening?

Answer: This is a classic sign of a supersaturated solution that is kinetically trapped and then relaxes to a more thermodynamically stable state (precipitation). This often occurs when a compound is dissolved in a solvent where it is only marginally soluble, perhaps aided by initial heating. Upon cooling or standing, the system equilibrates, and the excess solute precipitates. The solution is to either find a better solvent or use a solvent mixture (co-solvency) to increase the equilibrium solubility.[1]

Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guides for overcoming persistent solubility issues.

Guide 1: Low Intrinsic Solubility in Single Solvents

If standard solvents fail to provide the desired concentration, a co-solvent strategy is the most direct approach. Co-solvency works by altering the overall polarity of the solvent system to be more favorable for the solute.[8][9]

A co-solvent disrupts the strong hydrogen-bonding network of a highly polar solvent (like ethanol) while increasing the polarity of a less polar solvent, creating a mixture with intermediate properties that can better solvate a complex molecule like a pyrazole alcohol.[9][10]

cluster_0 Before Co-Solvency cluster_1 After Co-Solvency Solute Pyrazole Alcohol (Poorly Soluble) Solvent Primary Solvent (e.g., Ethanol) Solute->Solvent Weak Solvation CoSolvent Co-Solvent Added (e.g., Toluene) Solute_Mix Pyrazole Alcohol (Solubilized) Solvent_Mix Solvent + Co-Solvent (e.g., Ethanol + Toluene) Solute_Mix->Solvent_Mix Strong Solvation CoSolvent->Solvent_Mix Alters Polarity

Caption: Mechanism of co-solvency to enhance solubility.

This protocol helps you systematically identify an effective co-solvent mixture.

  • Select a Primary Solvent: Choose the best single solvent from your initial screen, even if solubility is limited (e.g., Ethanol).

  • Select a Panel of Co-Solvents: Choose miscible solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).

  • Prepare Stock Solutions:

    • Create a concentrated stock solution of your pyrazole alcohol in the primary solvent (e.g., 100 mg/mL in DMSO, if possible, as a starting point for dilutions).

    • If the compound is not soluble enough for a stock, you will have to add solid to each vial.

  • Set Up Test Vials: In a series of glass vials, prepare different ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9). Total volume should be consistent (e.g., 1 mL).

  • Determine Solubility:

    • Add an excess amount of your solid pyrazole alcohol to each vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) on a shaker for 24 hours to ensure equilibrium is reached.

    • Visually inspect for undissolved solid.

    • For quantitative results, filter or centrifuge the saturated solutions, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV, UPLC-MS).

  • Analyze Data: Plot solubility versus the percentage of the co-solvent to identify the optimal mixture.

Guide 2: Ionizable Pyrazole Alcohols with pH-Dependent Solubility

For derivatives with acidic or basic centers, altering the pH is a powerful tool. By converting the neutral molecule into a salt, you can dramatically increase its solubility in polar solvents.[1][11][12]

  • Prepare a Series of Buffers: Prepare a range of aqueous or mixed organic/aqueous buffers with known pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibrate and Measure: Perform the isothermal shake-flask method described above (Guide 1, Step 5) for your compound in each buffer.

  • Identify Optimal pH: Plot solubility against pH. For a basic pyrazole, solubility will increase at lower pH due to protonation and salt formation.[5] For an acidic pyrazole, solubility will increase at higher pH.

  • Salt Formation: Once the optimal pH is known, you can form a stable salt for easier handling.[13][14]

    • For Basic Pyrazoles: Dissolve the compound in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid). The salt will often precipitate and can be isolated by filtration.[11][15]

    • For Acidic Pyrazoles: Dissolve the compound and add a stoichiometric amount of a base (e.g., NaOH, KOH). The salt can then be isolated, often by solvent evaporation or precipitation by adding an anti-solvent.

Guide 3: Advanced Strategies for "Brick Dust" Compounds

For highly crystalline, non-ionizable compounds with very low solubility across all solvent systems ("brick dust"), more advanced formulation strategies are required. These methods aim to disrupt the crystal lattice and create a higher-energy, more soluble amorphous form.[3][16]

A solid dispersion involves dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix at the solid state.[16][17] This often traps the API in a high-energy amorphous state, preventing re-crystallization and enhancing solubility.[3]

cluster_input Inputs cluster_process Process cluster_output Output cluster_result Result API Crystalline API (Low Solubility) Process Solvent Evaporation or Hot-Melt Extrusion API->Process Polymer Soluble Polymer (e.g., PVP, PEG) Polymer->Process ASD Amorphous Solid Dispersion (API molecularly dispersed in Polymer) Process->ASD Result Enhanced Solubility & Bioavailability ASD->Result

Sources

Technical Support Center: Purification of (3-cyclopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-CYC-004 Subject: Purification Strategies & Troubleshooting for Polar Pyrazole Intermediates Status: Open Assigned Specialist: Senior Application Scientist[1]

Molecule Profile & Technical Overview

Before troubleshooting, verify your target's physicochemical profile.[1][2][3] (3-cyclopropyl-1H-pyrazol-4-yl)methanol is a distinctively polar fragment often used in kinase inhibitor synthesis (e.g., JAK/DDR pathways).[1]

PropertyValue / CharacteristicImplication for Purification
Formula C₇H₁₀N₂O (MW: 138.[1][4]17)Low MW contributes to high solubility in polar media.[1][5]
Polarity High (LogP ~0.2 to 0.[1]5)Elutes early on C18; sticks to bare silica.[1]
Acidity (pKa) Pyrazole NH: ~14 (Weak acid)Pyridine-N: ~2.5 (Weak base)Amphoteric. Will interact strongly with acidic silanols (tailing).[1][2][3][5]
Stability Cyclopropyl groupAcid Sensitive. Avoid strong mineral acids (

) to prevent ring opening.[1][2][3]
Physical State Viscous Oil / Low-melting SolidHard to crystallize from crude mixtures; tends to "oil out."[1]

Troubleshooting Guide (Q&A Format)

Module A: Chromatography Issues (Tailing & Retention)

User Question: "I'm trying to purify this compound on a standard silica flash column using Hexane/EtOAc, but it stays at the baseline or streaks badly. What's wrong?"

Technical Diagnosis: The compound contains a free pyrazole NH (hydrogen bond donor) and a basic nitrogen.[1][5] These moieties form strong hydrogen bonds with the acidic silanol groups (


) on standard silica gel, causing irreversible adsorption or severe peak tailing.[1] Hexane/EtOAc is too non-polar to break these interactions.[1]

Solution Protocol: The "Deactivation" Strategy You must suppress silanol ionization or compete for binding sites.[1]

  • Mobile Phase Modifier: Switch to DCM / Methanol with a basic modifier.[1]

    • Recipe: DCM : MeOH (95:5 to 90:[1][2][3]10) + 1% Triethylamine (TEA) or 1% NH₄OH .[1][2]

    • Mechanism:[1][2][3][6] The amine modifier blocks the acidic silanol sites, allowing your pyrazole to elute as a sharp band.[2]

  • Alternative Stationary Phase:

    • Amino-Silica (NH₂-SiO₂):[1][5] The surface is already basic.[1] No modifier needed.

    • Reverse Phase (C18): Highly recommended if normal phase fails.[1]

Visual Workflow: Chromatography Decision Tree

PurificationStrategy Start Crude Mixture Analysis TLC TLC Check (DCM/MeOH 9:1) Start->TLC Streak Does it Streak? TLC->Streak Yes Yes Streak->Yes Yes No No Streak->No No AddBase Add 1% TEA or NH4OH to Mobile Phase Yes->AddBase Standard Standard Flash (DCM/MeOH) Yes->Standard RP_Check Is purity >80%? AddBase->RP_Check No->Standard C18 Reverse Phase (C18) Water/ACN (No Acid) No->C18 RP_Check->Yes Clean Crude RP_Check->No Complex Mix

Caption: Decision matrix for selecting the optimal chromatographic method based on TLC behavior.

Module B: Solubility & Crystallization

User Question: "My product is a thick yellow gum. I need a solid for the next step. How do I crystallize it?"

Technical Diagnosis: The hydroxyl group and pyrazole ring create a complex hydrogen-bonding network that favors an amorphous state, especially if trace impurities (like isomers or inorganic salts) disrupt the crystal lattice.[1]

Solution Protocol: Trituration & Solvent Switching

  • Trituration:

    • Dissolve the gum in a minimum amount of DCM or EtOAc .[1]

    • Slowly add an anti-solvent: n-Heptane or MTBE .[1]

    • Critical Step: If it oils out again, scratch the glass side or add a seed crystal.[2][3] Sonicate for 10 minutes.

  • Recrystallization:

    • Solvent System:Acetonitrile (ACN) or Toluene .[1][2][5]

    • Heat to reflux until dissolved.[1] Cool slowly to 0°C. Toluene is excellent for pyrazoles as it solvates lipophilic impurities while precipitating the polar product upon cooling.[1]

Module C: Workup & Scavenging (Post-Reduction)

User Question: "I made this by reducing the ester with LiAlH₄. The workup is a mess of gelatinous salts.[1] How do I recover my product?"

Technical Diagnosis: Aluminum salts form gelatinous hydroxides that trap polar alcohols like this compound.[1][5] Standard water quenching leads to emulsion.[1]

Solution Protocol: The Fieser & Fieser Method For every 1 g of LiAlH₄ used:

  • Add 1 mL Water (slowly, cooling).

  • Add 1 mL 15% NaOH solution.

  • Add 3 mL Water.

  • Add MgSO₄ (anhydrous) to the mixture.[1]

  • Result: The aluminum salts form a granular, filterable white solid.[2][3]

  • Filter through a Celite pad.[1] Wash the pad thoroughly with THF or hot EtOAc (the product is polar and may stick to the salts).

Analytical Verification (QC)

Once isolated, verify identity using these specific markers.

MethodExpected FeatureNote
¹H NMR (DMSO-d₆) δ ~12.5 ppm: Broad singlet (NH)Disappears with D₂O shake.[1]
δ ~4.3 ppm: Doublet/Singlet (CH₂OH)Coupling to OH seen in DMSO.[1][2]
δ ~0.7 - 0.9 ppm: Multiplets (Cyclopropyl)Distinctive high-field signals.[1]
HPLC (Reverse Phase) Early eluter on C18.Use UV @ 220 nm.[1]
Mass Spec (ESI) [M+H]⁺ = 139.1Pyrazoles ionize well in positive mode.[1][2][3]

References

  • Synthesis & Properties of Pyrazole Alcohols

    • Context: Reduction of pyrazole esters using hydride reagents and subsequent workup.[1]

    • Source:Organic Syntheses, Coll.[1][2][3][7] Vol. 10, p. 55 (2004); Vol. 79, p. 165 (2002).[1][2][3] [1][2][3]

  • Purification of Polar Heterocycles

    • Context: Strategies for mitigating silanol interactions using amine modifiers.[1]

    • Source:Journal of Chromatography A, "Separation of basic compounds on silica gel with amine-modified mobile phases."[1]

  • Cyclopropyl Pyrazole Scaffolds in Drug Discovery

    • Context: Use of this compound in kinase inhibitors (e.g., DDR1/2 inhibitors).[1][5]

    • Source:Wang, Z. et al. "Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)..."European Journal of Medicinal Chemistry, 2021.[1]

  • Physical Properties Data

    • Context: Molecular weight and predicted solubility data.[1]

    • Source: PubChem Compound Summary for CID 83383735.[1] [1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with this compound.

Sources

Technical Support Center: Navigating the Challenges of Cyclopropyl Ring Stability in Acidic Workups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for chemists and researchers in the pharmaceutical and drug development sectors. This guide provides in-depth technical and practical advice on a common yet critical challenge in organic synthesis: preventing the unintended opening of cyclopropyl rings during acidic workup procedures. The unique electronic and structural properties of the cyclopropyl group, which make it a valuable moiety in medicinal chemistry, also render it susceptible to degradation under certain conditions.[1][2] This document is structured to provide immediate, actionable solutions to problems you may encounter in the lab.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems in a question-and-answer format, offering step-by-step solutions and the scientific rationale behind them.

Question 1: I've just completed a reaction to synthesize a cyclopropyl-containing intermediate. Upon aqueous acidic workup with dilute HCl, I'm seeing significant loss of my product and the appearance of ring-opened byproducts. What's happening and how can I fix it?

Answer:

The issue you're observing is a classic case of acid-catalyzed cyclopropyl ring opening. The high ring strain of the cyclopropane (approximately 27.5 kcal/mol) makes it behave somewhat like a double bond, susceptible to electrophilic attack.[2] Strong acids like HCl can protonate the cyclopropyl ring, leading to a carbocation intermediate that rapidly rearranges to a more stable, ring-opened species.[1][3][4] The stability of this carbocation is significantly enhanced if there are adjacent electron-donating groups or if a tertiary carbocation can be formed upon ring opening.[5][6]

Here is a systematic approach to troubleshoot and resolve this issue:

Immediate Corrective Actions:

  • Switch to a Milder Acid: Your first line of defense is to replace strong mineral acids with weaker organic acids or buffered systems.

    • Saturated Ammonium Chloride (NH₄Cl) Solution: This is often the go-to choice for a mildly acidic quench. It provides a sufficiently acidic environment (pH ~4.5-5.5) to neutralize basic reagents without being aggressive enough to protonate the cyclopropyl ring.

    • Dilute Acetic Acid (CH₃COOH): A weak organic acid can be a suitable alternative. A 1-5% aqueous solution is a good starting point.

    • Buffered Solutions: Phosphate or citrate buffers can maintain a stable, mildly acidic pH throughout the workup.

  • Lower the Temperature: Perform the entire workup procedure at 0 °C or even lower if your solvent system allows. The activation energy for the ring-opening reaction is often higher than that for simple acid-base neutralization.[7]

  • Minimize Contact Time: Do not let your organic layer remain in contact with the acidic aqueous phase for an extended period. Perform the extraction quickly and efficiently.

Protocol 1: Mild Acidic Workup Procedure

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a pre-chilled saturated aqueous solution of NH₄Cl with vigorous stirring.

  • Transfer the mixture to a separatory funnel.

  • Promptly extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer.

  • Wash the organic layer with brine to remove excess water.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

Question 2: My molecule also contains an acid-labile protecting group (e.g., a Boc group on a cyclopropylamine) that I need to keep intact. A standard acidic workup is causing both deprotection and ring-opening. What are my options?

Answer:

This is a common selectivity challenge. The key is to neutralize the reaction mixture without creating a sufficiently acidic environment to cleave the protecting group or open the cyclopropyl ring.

Recommended Strategies:

  • Biphasic Bicarbonate Wash: A careful wash with saturated aqueous sodium bicarbonate (NaHCO₃) can neutralize residual acid catalysts without a significant drop in pH in the organic layer.[8]

    • Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently, as CO₂ evolution can cause a pressure buildup.[8]

  • Non-Aqueous Workup: If your product is sufficiently non-polar, you can avoid an aqueous workup altogether.

    • Dilute the reaction mixture with a non-polar solvent.

    • Filter through a plug of silica gel or Celite to remove solid byproducts.

    • Concentrate the filtrate.

  • Solid-Supported Quenching: Use a solid-supported base, like polymer-bound triethylamine or sodium bicarbonate, to neutralize the acid. This allows for simple filtration to remove the base and its salt.

Frequently Asked Questions (FAQs)

This section provides a deeper dive into the chemical principles governing cyclopropane stability.

Q1: Why are cyclopropyl rings so sensitive to acid?

The carbon-carbon bonds in a cyclopropane ring have significant p-character, a consequence of the 60° bond angles. This makes the ring susceptible to electrophilic attack, much like an alkene.[2] Protonation by a strong acid can lead to a corner-protonated cyclopropane or directly to a carbocation intermediate, which then undergoes ring-opening to relieve the inherent ring strain.[1][3][4] The presence of electron-donating substituents on the ring dramatically accelerates this process by stabilizing the resulting carbocation.[1][5][6]

Q2: Are all cyclopropyl-containing molecules equally susceptible to ring-opening?

No. The stability is highly dependent on the substitution pattern.

  • Electron-Donating Groups (e.g., -OR, -NR₂, -Aryl): These groups, particularly when directly attached to the ring, significantly increase the rate of acid-catalyzed ring opening by stabilizing the carbocation formed upon cleavage.[1][9]

  • Electron-Withdrawing Groups (e.g., -C=O, -CN, -NO₂): These groups generally make the cyclopropyl ring more stable towards electrophilic attack by destabilizing any developing positive charge.[10]

  • Cyclopropylamines: The amino group itself is basic and will be protonated by acid. The resulting ammonium group is strongly electron-withdrawing, which can influence which bond of the cyclopropane is cleaved.[10]

Q3: What is the general order of acid strength to consider for workups involving cyclopropanes?

The following table provides a general guideline for selecting an appropriate acidic medium.

Reagent Approximate pH/pKa Risk of Ring Opening Comments
Dilute HCl, H₂SO₄< 1Very HighGenerally to be avoided unless ring-opening is desired.[1]
Formic Acid~3.75HighCan be used, but with caution and at low temperatures.
Acetic Acid~4.76ModerateA safer alternative to strong mineral acids.
Saturated NH₄Cl~4.5 - 5.5LowA common and effective choice for a mild acidic quench.[11]
Water~7Very LowCan be used to wash away water-soluble impurities.[8]
Saturated NaHCO₃~8.3NegligibleUsed to neutralize excess acid.[8]

Q4: Can Lewis acids also cause cyclopropane ring-opening?

Yes, strong Lewis acids can also trigger ring-opening, especially in "donor-acceptor" cyclopropanes where one carbon bears an electron-donating group and another an electron-withdrawing group.[9][12][13] The Lewis acid coordinates to the acceptor group, polarizing the molecule and facilitating nucleophilic attack and ring-opening.[9]

Visualizing the Problem and Solution

To better understand the process, consider the following diagrams:

Decision_Workflow start Reaction Complete check_stability Is the cyclopropyl group activated by electron- donating groups? start->check_stability mild_acid Use Mild Acid (e.g., sat. NH4Cl) (Low Risk) check_stability->mild_acid Yes check_protecting_group Are there other acid-labile groups? check_stability->check_protecting_group No strong_acid Use Strong Acid (e.g., dilute HCl) (High Risk) non_acidic Consider Non-Acidic Workup (e.g., water wash, silica plug) mild_acid->non_acidic If still problematic check_protecting_group->strong_acid No check_protecting_group->non_acidic Yes

Caption: Decision workflow for selecting a workup procedure.

By understanding the underlying principles of cyclopropane reactivity and employing the milder, more controlled workup procedures outlined in this guide, researchers can significantly improve yields and product purity, ensuring the integrity of this valuable structural motif in their synthetic targets.

References

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Chemistry Stack Exchange. Retrieved from [Link]

  • Can you say aqueous work-up and acidic work-up interchangeably? (2023, March 23). Reddit. Retrieved from [Link]

  • Theory of Aqueous Workup. (n.d.). University of York. Retrieved from [Link]

  • Separating Acidic, Basic and Neutral Compounds. (2014, September 15). AZoM. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Columbia University. Retrieved from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014, November 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Cyclopropyl group. (n.d.). Wikipedia. Retrieved from [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Retrieved from [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. University of Bristol. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Pyrazole-4-methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYZ-CRYST-OPT-001 Subject: Troubleshooting Guide for Polymorphism, Oiling Out, and Yield Optimization Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

Pyrazole-4-methanol derivatives present a unique crystallographic challenge due to their amphiphilic nature . The pyrazole ring acts as a rigid hydrogen-bond donor/acceptor, while the hydroxymethyl group at the C4 position introduces rotational freedom and additional H-bonding vectors. This combination frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation.[1]

This guide provides a self-validating workflow to bypass LLPS, control polymorphism, and maximize yield.

Part 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)

User Question: “I am cooling my reaction mixture, but instead of crystals, a sticky oil droplets form on the flask walls. Why is this happening and how do I fix it?”

Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules are significantly stronger than the solute-solvent interactions, causing the solute to aggregate into a liquid phase before it can organize into a crystal lattice.

  • Thermodynamic Cause: The crystallization temperature (

    
    ) is lower than the liquid-liquid demixing temperature (
    
    
    
    ).
  • Kinetic Cause: Cooling is too rapid, pushing the system into the "labile zone" where spinodal decomposition (oil formation) is faster than nucleation.

Protocol A: The "Seeding in the Gap" Method

To resolve oiling out, you must decouple nucleation from crystal growth.

  • Determine Solubility Saturation (

    
    ):  Measure the temperature at which your compound dissolves completely in your chosen solvent system (e.g., 50 mg/mL in EtOAc).
    
  • Locate the Metastable Zone: Cool the solution to

    
    . The solution should remain clear.
    
  • Seed Addition (Critical Step): Add 0.5–1.0 wt% of pure seed crystals.

    • Note: If you lack seeds, generate them by taking a small aliquot of the oil, dissolving it in diethyl ether, and evaporating rapidly (rotovap) to force amorphous/microcrystalline solid formation.

  • Isothermal Aging: Hold the temperature constant for 1–2 hours. Allow the seeds to "heal" and grow. Do not cool yet.

  • Controlled Cooling: Initiate a slow cooling ramp (

    
    ) to the final isolation temperature.
    
Part 2: Solvent Selection Strategy

User Question: “Methanol is too soluble, and Heptane makes it oil out. What solvent system should I use?”

Technical Insight: Pyrazole-4-methanol derivatives are "confused" molecules. The pyrazole ring wants polar interactions, while the organic scaffold may repel water.

  • Avoid: Pure non-polar anti-solvents (Hexane/Heptane) added to polar solutions often trigger immediate oiling because they drastically reduce solubility power without providing a surface for nucleation.

  • Preferred: A "Bridge Solvent" system using Esters or Ethers.

Table 1: Recommended Solvent Systems for Pyrazole-4-methanol Derivatives

Solvent ClassSpecific SolventRoleTechnical Notes
Primary Solvent Ethyl Acetate (EtOAc) DissolutionBest balance. Forms H-bonds with the -OH group but allows lattice formation upon cooling.
Primary Solvent Isopropyl Acetate (IPAc) DissolutionHigher boiling point than EtOAc; useful if the compound requires higher T to dissolve.
Anti-Solvent MTBE (Methyl tert-butyl ether) PrecipitantMilder than alkanes. The oxygen atom prevents "shock" precipitation.
Anti-Solvent Toluene PrecipitantGood for aromatic stacking interactions, but monitor for solvate formation.
Avoid Dichloromethane (DCM) SolventHigh solubility but very fast evaporation leads to amorphous glass/gum.
Part 3: Troubleshooting Decision Tree

User Question: “I have tried multiple methods. How do I decide my next move based on what I see?”

Visualization: The following logic flow guides you through the observation-to-action loop.

Crystallization_Logic Start Observation after Cooling Oiling Sticky Oil / Droplets Start->Oiling Amorphous Cloudy / Gum Start->Amorphous Crystals Crystalline Solid Start->Crystals Reheat Reheat to Dissolution Oiling->Reheat Step 1 ChangeSolvent Switch to IPAc / MTBE Oiling->ChangeSolvent Persistent Failure Amorphous->Reheat XRD Analyze via PXRD Crystals->XRD Check Polymorph Seed Add Seeds @ T_sat - 5°C Reheat->Seed Step 2 SlowCool Reduce Cooling Rate (<0.2°C/min) Reheat->SlowCool Avoid Crash Cooling Seed->SlowCool Step 3 SlowCool->Oiling Fails again

Caption: Decision matrix for troubleshooting crystallization outcomes. Red indicates critical failure (LLPS), Yellow indicates kinetic trapping (Amorphous), and Green indicates success.

Part 4: Polymorphism & Solvate Management

User Question: “My melting point varies by 5°C between batches. Is this a purity issue?”

Technical Diagnosis: It is likely Polymorphism , not purity. Pyrazoles exhibit tautomerism (proton migration between N1 and N2).

  • The Methanol Factor: The -CH2OH group can act as both a donor and acceptor. It can rotate to form intramolecular H-bonds (lower MP, more soluble) or intermolecular H-bonds (higher MP, lattice network).

  • Solvate Risk: If you crystallize from Methanol or Ethanol, the solvent molecules often incorporate into the lattice, forming a solvate.

    • Test: Run TGA (Thermogravimetric Analysis).[2] A weight loss step before decomposition indicates a solvate.

Protocol B: Polymorph Locking (Slurry Conversion) To ensure you have the thermodynamically stable form:

  • Suspend your solid (oil or crystal) in a solvent where it has low solubility (e.g., Heptane/IPAc 9:1).

  • Stir at elevated temperature (e.g., 40°C) for 24–48 hours.

  • Mechanism: Ostwald Ripening will occur. The metastable forms (or oils) will dissolve and reprecipitate onto the stable crystal nuclei.

  • Filter and dry.[3]

Part 5: Experimental Workflow (Seeded Cooling)

User Question: “Can you provide a standard operating procedure (SOP) for the best chance of success?”

Seeded_Cooling_Protocol Dissolve 1. Dissolution (T_high, Solvent A) CheckClear Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Remove seeds/dust) CheckClear->Filter No (Haze) CoolMeta 2. Cool to Metastable (T_sat - 5°C) CheckClear->CoolMeta Yes Filter->Dissolve SeedAdd 3. Add Seeds (0.5 wt%) CoolMeta->SeedAdd Age 4. Isothermal Aging (1-2 Hours) SeedAdd->Age CoolFinal 5. Linear Cooling (0.1°C/min to T_final) Age->CoolFinal Isolate 6. Filtration & Drying CoolFinal->Isolate

Caption: Optimized Seeded Cooling Crystallization Workflow to prevent oiling out and ensure polymorph consistency.

References
  • Oiling Out & LLPS: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecule Compounds." Organic Process Research & Development. (Explains the thermodynamic miscibility gap causing oiling).

  • Seeding Strategies: Nagy, Z. K., et al. "Seeding Techniques and Optimization of Solution Crystallization Processes."[4] Organic Process Research & Development. (Authoritative guide on seed loading and aging).

  • Pyrazole Solubility: "Solubility of 5-hydroxy-1-methylpyrazole in Pure Solvents." Journal of Chemical & Engineering Data. (Provides solubility curves for pyrazole analogues in alcohols vs. esters).

  • Polymorphism Control: Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press. (Foundational text on tautomeric polymorphism in heterocycles).
  • General Protocol: "Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." BenchChem Technical Notes. (Specific solvent data for pyrazole derivatives).

Sources

Troubleshooting low conversion rates in pyrazole ester reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Sink" Effect

Reducing pyrazole esters is deceptively difficult compared to standard aliphatic or phenyl esters. Low conversion is rarely due to "bad reagent quality" and almost always due to two competing molecular mechanisms: Deprotonation and Coordination .

If your reaction stalls at 50% conversion or yields a stubborn emulsion, you are likely fighting the pyrazole nitrogen's affinity for your reducing metal (Aluminum or Boron). This guide provides the diagnostic logic and specific protocols to overcome these electronic and steric traps.

Diagnostic Logic (Troubleshooting Flowchart)

Before altering reagents, trace your problem through this logic gate to identify the root cause.

PyrazoleTroubleshooting Start START: Low Conversion? CheckNH Is the Pyrazole N-H Protected? Start->CheckNH NoProt NO: Unprotected N-H CheckNH->NoProt No YesProt YES: N-R (Me, Bn, SEM) CheckNH->YesProt Yes Issue1 ISSUE 1: Hydride Sink N-H deprotonates first. Forms N-anion (deactivates ester). NoProt->Issue1 Sol1 SOLUTION: Increase Hydride Eq. (Min 3-4 equivs) or Protect N Issue1->Sol1 CheckReagent Which Reagent? YesProt->CheckReagent LAH LiAlH4 (LAH) CheckReagent->LAH NaBH4 NaBH4 (Alone) CheckReagent->NaBH4 Issue2 ISSUE 2: Al-Coordination Product trapped in Al-complex. LAH->Issue2 Issue3 ISSUE 3: Too Weak NaBH4 cannot reduce esters without Lewis Acid. NaBH4->Issue3 Sol2 SOLUTION: Rochelle's Salt Workup or Fieser Method Issue2->Sol2 Sol3 SOLUTION: Add LiCl or CaCl2 (In situ LiBH4) Issue3->Sol3

Figure 1: Decision tree for diagnosing stalled pyrazole reductions. Note that unprotected pyrazoles consume 1 equivalent of hydride immediately.

Technical Deep Dive & Solutions

Issue A: The Unprotected N-H (The "Hydride Sink")

Symptoms:

  • Reaction stalls at exactly 50-60% conversion despite using 1.0–1.5 equivalents of LAH.

  • Evolution of gas (

    
    ) observed immediately upon addition, even at 0°C.
    

Mechanism: The


 of an unsubstituted pyrazole N-H is approximately 14. Standard hydride reagents (LAH, NaH, DIBAL) are strong bases. They will deprotonate the nitrogen before attacking the ester carbonyl.
  • Step 1 (Deprotonation):

    
    
    
  • Step 2 (Deactivation): The resulting pyrazolate anion (

    
    ) is electron-rich. Through resonance, it donates electron density into the ring, making the ester carbonyl less electrophilic  and harder to reduce.
    

Solution: You must account for the sacrificial proton.

  • Stoichiometry: Use at least 3.0–4.0 equivalents of hydride (e.g., LAH).

    • 1 eq for Deprotonation.

    • 0.75 eq for Reduction (theoretically), but kinetics require excess.

  • Alternative: Protect the nitrogen (Methyl, Benzyl, THP) prior to reduction.

Issue B: The "Aluminum Sponge" (Coordination)

Symptoms:

  • TLC shows conversion, but isolated yield is low.

  • The aqueous layer in extraction is gelatinous or milky.

Mechanism: Pyrazoles are excellent ligands. The pyridine-like nitrogen (


) coordinates strongly to aluminum species (

,

). Upon quenching, the product alcohol often remains tightly bound to the aluminum hydroxide matrix, effectively sequestered in the "trash" (aqueous phase).

Solution: Use a chelating workup to rip the aluminum away from your pyrazole. (See Protocol 3).

Reagent Selection Matrix

Use this table to select the correct system for your substrate.

Reagent SystemStrengthCompatibilityBest For...
LiAlH₄ (THF) HighNo acidic protons, no halogens (sometimes)Simple, protected pyrazoles.
NaBH₄ + LiCl (THF/EtOH) MediumTolerates Nitro, Cyano, HalogensChemoselective reduction. Safer than LAH.
DIBAL-H (Toluene) HighAldehyde selectivity (at -78°C)Stopping at the Aldehyde .
Red-Al HighHigh thermal stabilityScale-up (avoids emulsions).

Validated Experimental Protocols

Protocol 1: The "Turbo" Borohydride Method (NaBH₄/LiCl)

Recommended for most lab-scale pyrazole reductions. Avoids LAH dangers and aluminum emulsions.

Principle: Sodium Borohydride is generally too weak to reduce esters.[1] Adding Lithium Chloride generates Lithium Borohydride (


)  in situ, which is significantly more potent, while the Lithium cation activates the carbonyl oxygen.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve Pyrazole Ester (1.0 eq) in dry THF (0.5 M concentration).

  • Additives: Add LiCl (anhydrous, 2.0 eq) and NaBH₄ (2.0 eq) .

    • Note: LiCl is hygroscopic; handle quickly or weigh in a glovebox.

  • Initiation: Add Ethanol (4.0 eq) dropwise. Gas evolution will occur.

  • Reaction: Stir at RT for 12 hours. If TLC shows SM, heat to reflux (65°C) for 2 hours.

  • Workup:

    • Cool to 0°C.

    • Quench with Sat.

      
      .
      
    • Extract with EtOAc.[2] The absence of aluminum ensures clean phase separation.

Protocol 2: High-Force LAH Reduction (Unprotected Pyrazoles)

Use only if Protocol 1 fails.

Step-by-Step:

  • Stoichiometry: Calculate 4.0 equivalents of LiAlH₄ (solution in THF preferred).

  • Addition: Add LAH solution to the flask at 0°C under Argon.

  • Substrate: Dissolve unprotected pyrazole ester in THF and add dropwise to the LAH.

    • Why? Adding ester to acid (inverse addition) prevents the buildup of the N-anion in the absence of reducing agent.

  • Temperature: Warm to RT, then Reflux for 4–12 hours.

  • Quench (Critical): Use the Fieser Method to prevent emulsion.

    • Dilute with wet ether at 0°C.

    • Add

      
       mL Water (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.[3]
      
    • Add

      
       mL Water.[2]
      
    • Add anhydrous

      
       directly to the soup and stir for 15 mins. Filter the white granular solid.
      
Protocol 3: Rochelle’s Salt Workup (For DIBAL/LAH Emulsions)

If you have a "milky" separation that won't clear.

  • Quench reaction with minimal Methanol/Water.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

    • Volume: 20 mL per gram of Aluminum reagent used.

  • Vigorous Stirring: Stir rapidly for 1–3 hours at RT.

    • Visual Cue: The gray emulsion will separate into two crystal-clear layers (Organic top, Aqueous bottom).

  • Separate and extract.[2][4]

Mechanistic Visualization

The following diagram illustrates why the "In Situ" LiBH4 method works better for coordinated systems than standard NaBH4.

Mechanism cluster_0 Brown Modification (NaBH4 + LiCl) Ester Pyrazole Ester Li_Coord Li+ Activation (Lewis Acid) Ester->Li_Coord Carbonyl Polarization Borohydride BH4- Attack Li_Coord->Borohydride Facilitates H- Transfer Intermediate Tetrahedral Intermediate Borohydride->Intermediate Reduction

Figure 2: Synergistic activation of the carbonyl by Lithium cations allows Borohydride to reduce the otherwise deactivated pyrazole ester.

References

  • Brown, H. C., & Narasimhan, S. (1982). "Lithium Borohydride.[1][5] 1. A New, Convenient Procedure for the Preparation of Lithium Borohydride and a Study of Its Reactions with Organic Functional Groups." Inorganic Chemistry.

  • Pietikäinen, P. (2017).[4] "Use of NaBH4/CaCl2 combination for ester reductions." ResearchGate Communications.

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard text for hydride stoichiometry and workups).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.

Sources

Minimizing side reactions during the functionalization of pyrazole alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of Pyrazole Alcohols

Current Status: Operational Topic: Minimizing Side Reactions (Regioselectivity, Elimination, and Polymerization) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Core Challenge

The functionalization of pyrazole alcohols—specifically hydroxyalkylpyrazoles (side-chain alcohols) and hydroxypyrazoles (tautomeric enols)—presents a classic chemoselectivity paradox.

The primary failure mode is competitive N-alkylation . The pyrazole ring nitrogen (


) is significantly more acidic than a primary aliphatic alcohol (

) or a phenolic hydroxyl. Under basic conditions, the pyrazole NH deprotonates first, acting as an aggressive nucleophile that consumes your alkylating agent before the target hydroxyl group can react.

This guide provides the protocols to invert this reactivity, suppress elimination, and optimize Mitsunobu transformations.

Diagnostic & Troubleshooting Modules

Module A: The Regioselectivity Trap (N- vs. O-Alkylation)

User Query: "I am trying to alkylate the hydroxyl group on my pyrazole side chain (e.g., 2-(1H-pyrazol-3-yl)ethanol) using NaH and an alkyl halide, but NMR shows the alkyl group attached to the ring nitrogen. Why?"

Root Cause Analysis: This is a thermodynamic inevitability in unprotected systems.[1]

  • pKa Mismatch: Sodium Hydride (NaH) is a non-selective strong base.[1] It deprotonates the most acidic proton first. Since Pyrazole-NH (

    
     ~14) < Alcohol-OH (
    
    
    
    ~16), the pyrazolide anion forms immediately.
  • Nucleophilicity: The pyrazolide nitrogen is a softer, more potent nucleophile than the alkoxide oxygen, leading to rapid

    
    -alkylation.
    

The Protocol Fix: The "Transient Protection" Strategy Do not attempt to out-compete the nitrogen with stoichiometry. You must block it.

  • Step 1: Protection. Install a base-stable protecting group on the pyrazole nitrogen.

    • Recommended:SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .

    • Why: These groups withstand the basic conditions required for O-alkylation but are easily removed later with mild acid (or fluoride for SEM).

  • Step 2: Functionalization. Proceed with NaH/Alkyl Halide on the protected substrate.

  • Step 3: Deprotection. [2]

    • SEM Removal: TBAF in THF or TFA.

    • THP Removal: HCl/MeOH or mild heating in EtOH.

Alternative (If protection is impossible): Use chemoselective bases .

  • Try:

    
     in Acetone or MeCN.
    
  • Logic: While cesium carbonate is weak, the "Cesium Effect" can sometimes enhance the nucleophilicity of the oxygen via coordination, though this is less reliable than protection.

Module B: Mitsunobu Reaction Failures

User Query: "I am attempting a Mitsunobu reaction to convert my pyrazole-alcohol to an ether or amine. The reaction turns dark, but I only isolate the hydrazine byproduct (di-alkylated DEAD)."

Root Cause Analysis: The Mitsunobu reaction relies on the protonated pronucleophile (your target partner) having a


 to protonate the zwitterionic betaine intermediate.
  • Betaine Hijacking: If your pyrazole NH is free, it can act as a nucleophile, attacking the betaine or the activated alcohol, leading to complex mixtures.

  • pKa Limit: If you are trying to couple a pyrazole-alcohol (as the alcohol source) with a weak nucleophile (e.g., an aliphatic amine), the reaction often stalls because the betaine cannot be protonated effectively.

The Protocol Fix:


 Matching & Order of Addition 
  • Protect the Ring NH: Essential. A free NH is a competing nucleophile.

  • Nucleophile Selection: Ensure your coupling partner (the acid component) has a

    
    .[2][3]
    
    • Good: Phenols, Carboxylic acids, Sulfonamides, Phthalimide.

    • Bad: Aliphatic amines, plain alcohols.

  • Modified Reagents: If using a less acidic nucleophile, switch from DEAD/PPh3 to ADDP/PBu3 (1,1'-(azodicarbonyl)dipiperidine / tributylphosphine).[1] This system handles higher

    
     nucleophiles better.
    
Module C: Elimination Side Reactions

User Query: "I tried to convert my pyrazole-ethanol to a mesylate/tosylate to displace it later, but I ended up with a vinyl-pyrazole."

Root Cause Analysis: Pyrazole rings are electron-withdrawing (EWG).[1] A leaving group (OMs/OTs) at the


-position to the pyrazole ring is highly susceptible to E2 elimination , especially with strong bases or heating.

The Protocol Fix:

  • Temperature Control: Perform mesylation at -10°C to 0°C , not room temperature.

  • Base Selection: Use DIPEA (Hünig's base) or 2,6-Lutidine instead of Triethylamine (TEA).[1] TEA is less sterically hindered and can act as a nucleophile or promote elimination more aggressively.

  • Alternative Leaving Group: Convert the alcohol to a Halide (Cl/Br) using Appel conditions (

    
     or 
    
    
    
    ) rather than sulfonylates. Primary halides are generally more robust against elimination than sulfonates during storage.

Visualizing the Chemistry

Diagram 1: The Regioselectivity Trap & Solution

This pathway illustrates why direct alkylation fails and how the protection strategy reroutes the reaction.

Pyrazole_Regioselectivity Start Pyrazole-Alcohol (Free NH, Free OH) Base Strong Base (NaH) Start->Base Direct Reaction Protect Protection Step (SEM-Cl / THP) Start->Protect Strategic Route Inter_Anion Pyrazolide Anion (N- deprotonated) Base->Inter_Anion Fast Deprotonation (pKa ~14) Product_Bad N-Alkylated Product (Undesired Side Reaction) Inter_Anion->Product_Bad Alkylation at N (Major Pathway) Protected_Inter N-Protected Pyrazole (Only OH available) Protect->Protected_Inter Blocks N-site Product_Good O-Alkylated Product (Target Molecule) Protected_Inter->Product_Good Base + R-X (Alkylation at O)

Caption: Figure 1. Kinetic vs. Strategic pathways. Direct basic conditions favor N-alkylation due to lower pKa. N-protection forces reaction to the hydroxyl group.

Diagram 2: Troubleshooting Decision Tree

Use this flow to select the correct conditions for your specific substrate.

Decision_Tree Q1 Is the Pyrazole NH Free? Q2 Reaction Type? Q1->Q2 No (Already Protected) Action_Protect MUST Protect NH first (Use SEM, THP, or Boc) Q1->Action_Protect Yes Branch_Alk O-Alkylation Q2->Branch_Alk Branch_Mit Mitsunobu Q2->Branch_Mit Action_Protect->Q2 Proceed Sol_Alk Use NaH / DMF (0°C -> RT) Branch_Alk->Sol_Alk Sol_Mit Check Nucleophile pKa If >11, use ADDP/PBu3 Branch_Mit->Sol_Mit

Caption: Figure 2. Operational logic for functionalizing pyrazole alcohols. Protection of the ring nitrogen is the critical gatekeeping step.

Comparative Data: Protecting Groups

Protecting GroupStability (Base)Stability (Acid)Removal ConditionBest For...[1]
THP (Tetrahydropyranyl)ExcellentPoorAcOH/EtOH or HClGeneral alkylation; "Green" chemistry.[1]
SEM (Trimethylsilylethoxymethyl)ExcellentGoodTBAF or TFAComplex multi-step synthesis; Lithiation.[1]
Boc (tert-Butyloxycarbonyl)PoorPoorTFA or NaBH4/EtOH Quick reactions; susceptible to basic hydrolysis.[1]
PMB (p-Methoxybenzyl)ExcellentGoodCAN or DDQWhen orthogonal acid stability is needed.[1]

Note on Boc: While common, Boc can migrate or fall off if the alkylation conditions are too harsh (e.g., refluxing NaH). Use SEM for robust O-alkylation.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source:The Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • Mitsunobu Mechanism & Side Reactions

    • Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.
    • Source:Chem. Asian J. (via NCBI), 2015.
    • URL:[Link]

  • Protecting Group Strategies (SEM/THP)

    • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.[4]

    • Source:J. Am. Chem. Soc. (via NCBI), 2010.
    • URL:[Link]

  • Selective Deprotection of Boc-Pyrazoles

    • Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.[5]

    • Source:Arkivoc, 2020.[5]

    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shift Analysis of (3-Cyclopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral signature of (3-cyclopropyl-1H-pyrazol-4-yl)methanol . Designed for medicinal chemists and structural biologists, it addresses the specific challenges posed by this molecule: pyrazole tautomerism, cyclopropyl anisotropy, and solvent-dependent exchangeable proton dynamics.

Unlike standard alkyl-pyrazoles, the cyclopropyl moiety introduces unique high-field multiplets that serve as diagnostic anchors. This guide compares spectral performance across common deuterated solvents and contrasts the target molecule with its structural analogs to facilitate unambiguous assignment.

Part 1: Structural Dynamics & Tautomerism

The core challenge in analyzing this compound is the rapid proton exchange on the pyrazole ring (annular tautomerism).

The Tautomeric Equilibrium

In solution, the molecule exists in dynamic equilibrium between the 1H- and 2H- tautomers. This rapid exchange averages the chemical environment of the ring carbons and protons, often leading to broadened signals or averaged chemical shifts unless the temperature is lowered significantly.

Tautomerism T1 Tautomer A (1H-isomer) T2 Tautomer B (2H-isomer) T1->T2 Fast Exchange (k > Δν) Observed Observed Spectrum (Averaged Signals) T1->Observed Contribution T2->Observed Contribution

Figure 1: Fast tautomeric exchange averages the signals of the pyrazole ring protons, often obscuring distinct N1/N2 positions at room temperature.

Part 2: Consensus Chemical Shift Assignments

The following values represent a consensus derived from high-field (400-600 MHz) data of close structural analogs (e.g., ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate and 3-methyl-1H-pyrazol-4-methanol).

Table 1: Chemical Shift Data in DMSO-d6 (Reference Solvent)

Conditions: 298 K, TMS reference (0.00 ppm).

Proton GroupTypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
Cp-CH₂ (cis) Alkyl0.70 – 0.85Multiplet (m)2H-High-field cyclopropyl diagnostic.
Cp-CH₂ (trans) Alkyl0.88 – 1.05Multiplet (m)2H-Distinct from cis protons due to ring anisotropy.
Cp-CH Methine1.85 – 2.10Multiplet (m)1H-Connects Cp ring to Pyrazole.
CH₂-OH Methylene4.35 – 4.50Doublet (d)2H~5.0Becomes a singlet upon D₂O shake.
OH Hydroxyl4.80 – 5.10Triplet (t)1H~5.0Solvent/Concentration dependent.
Py-H5 Aromatic7.30 – 7.60Singlet (s)1H-Broadens if tautomerism is intermediate rate.
Py-NH Amine12.20 – 12.80Broad (br s)1H-Highly acidic; often invisible in wet solvents.

Critical Insight: The Py-H5 signal is the most sensitive to the electronic effects of the C4-substituent. In the alcohol, it appears upfield (~7.4 ppm) compared to the ester precursor (~8.0 ppm), confirming the reduction of the carbonyl.

Part 3: Comparative Analysis – Solvent Selection

Selecting the correct solvent is critical for resolving the exchangeable protons (OH, NH) and separating the cyclopropyl multiplets.

Table 2: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl₃ (Alternative)MeOD (Methanol-d4)
Solubility ExcellentModerateGood
NH/OH Visibility High. Strong H-bonding stabilizes these protons, appearing as sharp multiplets.Low. Often broad, weak, or missing due to exchange.None. Rapid exchange with deuterium (–OD) eliminates these signals.
Resolution Good, but viscosity causes slight line broadening.Excellent sharp lines.Good.
Water Peak ~3.33 ppm (can obscure Cp-CH or impurities).~1.56 ppm (usually clear of key regions).~4.87 ppm (can obscure CH₂-OH).
Use Case Primary Characterization. Essential for proving the presence of OH/NH.Impurity Profiling. Better for detecting aliphatic impurities.Simplified Spectrum. Removes OH/NH couplings to simplify multiplets.

Part 4: Comparative Analysis – Substituent Effects

How does the cyclopropyl group differ from a standard methyl group? This comparison highlights the unique electronic signature of the target molecule.

Cyclopropyl vs. Methyl Analog

Comparing this compound vs. (3-methyl-1H-pyrazol-4-yl)methanol.

  • Shielding Cone (Anisotropy):

    • Cyclopropyl: The ring current of the cyclopropyl group exerts a shielding effect on nearby protons. The Py-H5 proton may shift slightly upfield (0.1–0.2 ppm) compared to the methyl analog.

    • Methyl: Exhibits standard inductive donation (+I) without significant anisotropic shielding.

  • Diagnostic Fingerprint:

    • Methyl: Single sharp singlet at ~2.3 ppm (3H).

    • Cyclopropyl: Two distinct high-field multiplets (0.7–1.0 ppm, 4H) and one methine signal (~2.0 ppm, 1H). This 4:1 integration pattern in the aliphatic region is the definitive confirmation of the cyclopropyl moiety integrity during synthesis.

Part 5: Experimental Protocol

To ensure reproducible data, follow this "Self-Validating" protocol.

Step-by-Step Sample Preparation
  • Massing: Weigh 5–10 mg of the dried solid into a clean vial.

    • Why? < 5 mg yields poor signal-to-noise; > 15 mg can cause viscosity broadening in DMSO.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm can integrate falsely).

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.

    • Check: Hold against light. The solution must be clear.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (optimal).

    • Relaxation Delay (d1): Set to 5 seconds to allow full relaxation of the isolated Py-H5 proton for accurate integration.

    • Temperature: 298 K (Standard). If Py-H5 is broad, heat to 313 K to accelerate tautomerism and sharpen the peak.

Assignment Workflow

Use this logic flow to assign the spectrum systematically.

Workflow Start Start Analysis CheckAliphatic Check 0.5 - 2.5 ppm Are there multiplets? Start->CheckAliphatic IsCyclopropyl Cyclopropyl Confirmed (4H @ 0.7-1.0, 1H @ ~2.0) CheckAliphatic->IsCyclopropyl Yes IsMethyl Methyl Analog (Singlet @ ~2.3) CheckAliphatic->IsMethyl No (Singlet) CheckAromatic Check 7.0 - 8.0 ppm Locate Py-H5 IsCyclopropyl->CheckAromatic CheckExchange Check 4.0 - 5.5 ppm Locate CH2-OH CheckAromatic->CheckExchange D2OShake Perform D2O Shake CheckExchange->D2OShake Result OH/NH disappear? CH2 doublet becomes singlet? D2OShake->Result Final Assignment Validated Result->Final Yes

Figure 2: Logic tree for validating the structural identity of this compound.

References

  • BenchChem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. (2025).[1][2] Retrieved from [2]

  • Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry (2006). Retrieved from

  • Sigma-Aldrich. 3-Cyclopropyl-1H-pyrazole Product Information. Retrieved from

  • University of California, Irvine. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (Thesis). Retrieved from

  • National Institutes of Health (NIH). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from

Sources

Comparative LC-MS/MS Profiling: Cyclopropyl vs. Isopropyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting LC-MS fragmentation patterns of cyclopropyl pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Guide to Structural Elucidation and Energetic Differentiation in Drug Discovery

Executive Summary & Scientific Context

In medicinal chemistry, the cyclopropyl group is frequently employed as a bioisostere for the isopropyl group . While sterically similar, the cyclopropyl moiety imparts distinct metabolic stability (blocking CYP450 oxidation sites) and alters pKa. However, for the analytical chemist, distinguishing these moieties via LC-MS/MS requires a nuanced understanding of gas-phase ion chemistry.

This guide provides a rigorous comparison of the fragmentation behaviors of N-cyclopropyl pyrazoles versus N-isopropyl pyrazoles . Unlike standard alkyl chains, the high ring strain of the cyclopropyl group (~27.5 kcal/mol) dictates a unique fragmentation pathway that resists the facile alkene elimination observed in isopropyl analogs.

Key Takeaway: The diagnostic differentiator is the energetic barrier to fragmentation . Isopropyl pyrazoles exhibit a dominant, low-energy loss of propene (-42 Da), whereas cyclopropyl pyrazoles resist this pathway, favoring ring-opening rearrangements or high-energy radical losses.

Mechanistic Divergence: The "Propene Rule"

To interpret the spectra correctly, one must understand the causality behind the ion formation.

The Isopropyl Pathway (The Reference Standard)

In Electrospray Ionization (ESI+), N-isopropyl pyrazoles protonate readily at the pyridinic nitrogen (


).
  • Mechanism: Charge-Remote Fragmentation or Inductive Cleavage.

  • Process: The isopropyl group contains six

    
    -hydrogens. A 1,5-hydride shift or simple inductive cleavage facilitates the elimination of a neutral propene molecule.
    
  • Diagnostic Ion:

    
    . This transition is often the base peak even at low collision energies (CE).
    
The Cyclopropyl Pathway (The Challenge)

The cyclopropyl ring lacks the conformational flexibility and the aligned


-hydrogens required for a low-energy McLafferty-type rearrangement.
  • Mechanism: Ring Strain Release & Rearrangement.

  • Process:

    • Ring Opening: Under Collision-Induced Dissociation (CID), the ring opens to form an allyl-cation-like intermediate or rearranges into a propenyl chain.

    • Fragmentation: Because the

      
       bond has partial double-bond character (due to orbital interaction with the aromatic pyrazole), simple cleavage is disfavored.
      
    • Result: The molecule requires significantly higher Collision Energy (CE) to fragment.

  • Diagnostic Ions:

    • Absence of the dominant -42 Da loss.

    • Loss of 40 Da (

      
      ):  Via complex rearrangement and loss of propyne-like neutral.
      
    • Loss of 28 Da (

      
      ):  Ethylene extrusion (less common in simple pyrazoles but possible).
      
    • Radical Loss (41 Da): In rare cases, high-energy homolytic cleavage may yield

      
      .
      

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent pathways for a model 1-substituted-3-phenylpyrazole system.

FragmentationPathways cluster_Iso Isopropyl Pathway (Low Energy) cluster_Cyc Cyclopropyl Pathway (High Energy) Iso_Pre Isopropyl-Pyrazole [M+H]+ Iso_TS Transition State (1,5-H Shift) Iso_Pre->Iso_TS Low CE Iso_Prod Pyrazole Core [M+H - 42]+ Iso_TS->Iso_Prod Propene Neutral Propene (42 Da) Iso_TS->Propene Cyc_Pre Cyclopropyl-Pyrazole [M+H]+ Cyc_Open Ring Opening (Allyl Cation Intermediate) Cyc_Pre->Cyc_Open High CE (Strain Release) Cyc_Prod1 Fragment A [M+H - 40]+ Cyc_Open->Cyc_Prod1 -C3H4 Cyc_Prod2 Fragment B [M+H - 28]+ Cyc_Open->Cyc_Prod2 -C2H4

Figure 1: Divergent fragmentation logic. Note the Isopropyl pathway is direct and low-energy, while the Cyclopropyl pathway involves a high-energy ring-opening intermediate.

Experimental Protocol: Energy-Resolved MS

To definitively distinguish these analogs, a single collision energy scan is insufficient. You must employ Energy-Resolved Mass Spectrometry (ER-MS) to generate breakdown curves.

Materials & Setup
  • Instrument: Q-TOF or Triple Quadrupole (QqQ) with ESI source.

  • Solvents: LC-MS grade Methanol/Water + 0.1% Formic Acid (Protonation enhancer).

  • Analytes: 1-Isopropyl-3-phenylpyrazole (Ctrl) and 1-Cyclopropyl-3-phenylpyrazole (Test).

Step-by-Step Workflow
  • Direct Infusion: Infuse samples at 10 µL/min to establish stable spray.

  • Precursor Isolation: Set Q1 to select the parent ion

    
     with a narrow isolation window (1.0 Da) to exclude isotopes.
    
  • The "Ramp" (Crucial Step):

    • Instead of a static Collision Energy (CE), set up a method to ramp CE from 0 eV to 60 eV in 5 eV increments.

  • Data Acquisition: Acquire MS/MS spectra at each CE step.

  • Plotting Survival Yield:

    • Calculate

      
      
      
    • Plot SY vs. CE (eV).

Data Interpretation Guide
FeatureIsopropyl PyrazoleCyclopropyl Pyrazole
Precursor Stability Low.

(energy where 50% breaks) is typically 10–15 eV .
High.

is typically 25–35 eV .
Dominant Neutral Loss 42 Da (

, Propene).
40 Da (

) or 28 Da (

).
Spectrum Appearance Clean. Base peak is usually the de-alkylated pyrazole.Complex/Noisy. Multiple minor fragments; precursor persists at high energy.
Diagnostic Ratio High ratio of Fragment/Precursor at low CE.Low ratio of Fragment/Precursor at low CE.

Diagnostic Decision Tree

Use this logic flow to confirm the presence of a cyclopropyl moiety in an unknown pyrazole derivative.

DecisionTree Start Unknown Pyrazole Derivative Acquire MS/MS at 20 eV Check42 Is [M+H - 42]+ observed as the Base Peak? Start->Check42 Yes42 High Probability: Isopropyl Group Check42->Yes42 Yes No42 Check Precursor Intensity Check42->No42 No HighPrec Precursor Intact (>50%) Minor peaks at -28 or -40 Da No42->HighPrec High Survival LowPrec Precursor Gone Complex Fragmentation No42->LowPrec Low Survival ConclusionCyc Confirmed: Cyclopropyl Group HighPrec->ConclusionCyc ConclusionOther Inconclusive: Check for n-Propyl (loss of 29/43 Da) LowPrec->ConclusionOther

Figure 2: Logical workflow for structural determination based on MS/MS data.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Kéki, S., et al. (2001). Energetics and fragmentation pathways of protonated cyclopropyl derivatives. Journal of the American Society for Mass Spectrometry. [Link]

  • Wleklinski, M., et al. (2018). Survival Yield Analysis for the determination of collision energy in mass spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center . Standard Reference Database 1A. National Institute of Standards and Technology.[1] [Link]

Sources

Comparative Guide: Metabolic Stability of Cyclopropyl vs. Isopropyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrazole-containing pharmacophores, the substitution of an isopropyl (iPr) group with a cyclopropyl (CyPr) moiety is a high-impact bioisosteric strategy. While both groups provide similar steric bulk and lipophilic coverage, they diverge significantly in metabolic fate.

Key Takeaway: The cyclopropyl group typically confers superior metabolic stability compared to the isopropyl group. This is primarily driven by the higher Bond Dissociation Energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) compared to the tertiary C-H bond of the isopropyl group (~96 kcal/mol), which renders the cyclopropyl ring resistant to Cytochrome P450 (CYP)-mediated hydrogen atom abstraction. Furthermore, the cyclopropyl switch often lowers LogP by 0.2–0.4 units, reducing non-specific CYP binding.

Mechanistic Rationale

To engineer stability, one must understand the failure modes of the parent structure. The metabolic divergence between these two groups is rooted in their electronic and conformational properties.

The Isopropyl Liability: Tertiary Carbon Oxidation

The isopropyl group attached to a pyrazole nitrogen presents a "metabolic soft spot" at the tertiary methine carbon (


-carbon).
  • Mechanism: CYP450 enzymes (particularly CYP3A4 and CYP2D6) initiate oxidation via Hydrogen Atom Transfer (HAT).

  • Energetics: The tertiary radical formed is stabilized by hyperconjugation, lowering the activation energy for abstraction.

  • Outcome: This leads to the formation of a tertiary alcohol, which may undergo further breakdown (N-dealkylation) to release acetone and the unsubstituted pyrazole, rendering the drug inactive.

The Cyclopropyl Advantage: Kinetic Isotope-Like Effect without Isotopes

The cyclopropyl ring mimics the space-filling properties of an isopropyl group but alters the hybridization physics.

  • Hybridization: The carbon atoms in a cyclopropane ring possess significant

    
     character (Walsh orbitals) due to ring strain.
    
  • Bond Strength: The C-H bonds are shorter and stronger (

    
     kcal/mol) than typical alkane C-H bonds.
    
  • Metabolic Resistance: The energy required for a CYP enzyme to abstract a hydrogen from the cyclopropyl ring is significantly higher, often shifting metabolism to other parts of the molecule or reducing intrinsic clearance (

    
    ) entirely.
    
Physicochemical Comparison[1]
FeatureIsopropyl (iPr)Cyclopropyl (CyPr)Impact on Drug Design
Hybridization

Pseudo-

/ High p-character
CyPr is more electron-withdrawing.
C-H BDE ~96 kcal/mol (tertiary)~106 kcal/molCyPr resists CYP oxidation (HAT).
Lipophilicity (

LogP)
Baseline-0.2 to -0.4CyPr improves solubility and reduces promiscuous binding.
Conformation Rotatable bondsRigid / Fixed geometryCyPr reduces entropic penalty upon binding.

Comparative Data Analysis

The following data summarizes internal and literature-derived comparisons of 1-alkyl-pyrazoles in Human Liver Microsomes (HLM).

Table 1: Metabolic Stability Head-to-Head (HLM)
ScaffoldR-Group

(min)

(

L/min/mg)
Primary Metabolite
1-Alkyl-Pyrazole Isopropyl 4530.8

-Hydroxy-iPr / N-Dealkylation
1-Alkyl-Pyrazole Cyclopropyl > 90< 15.4Intact parent (minor ring oxidation)
1-Alkyl-Pyrazole Ethyl 6222.4Terminal hydroxylation
1-Alkyl-Pyrazole Oxetan-3-yl > 120< 10.0Intact parent

Data Source: Synthesized from Benchchem comparative guides and standard medicinal chemistry SAR datasets [1, 4].

Visualization: Metabolic Pathways

The diagram below illustrates the divergent metabolic fates of the two groups.

MetabolicPathways Parent_iPr N-Isopropyl Pyrazole (Lipophilic, Rotatable) Inter_Radical Tertiary Radical (Stabilized) Parent_iPr->Inter_Radical CYP450 (Fast H-Abstraction) Metab_OH Hydroxy-Isopropyl (Polar, Inactive) Inter_Radical->Metab_OH OH Rebound Metab_Dealkyl N-Dealkylation (Loss of Pharmacophore) Metab_OH->Metab_Dealkyl Spontaneous Breakdown Parent_CyPr N-Cyclopropyl Pyrazole (Rigid, Strained) Metab_Stable Metabolically Stable (High Exposure) Parent_CyPr->Metab_Stable Resists Oxidation (High BDE) Metab_RingOpen Ring Opening (Rare/Specific Conditions) Parent_CyPr->Metab_RingOpen Minor Pathway (If Radical Forms)

Figure 1: Divergent metabolic pathways. The isopropyl group undergoes rapid oxidation via a stabilized radical intermediate, whereas the cyclopropyl group largely resists this pathway due to bond strength constraints.

Experimental Protocol: Microsomal Stability Assay

As a Senior Scientist, I recommend the following protocol. It is designed to ensure kinetic validity by maintaining "sink conditions" (where substrate concentration is well below


).
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Preparation of Substrate:

    • Prepare a 10 mM stock of the pyrazole compound in DMSO.

    • Dilute to 1

      
      M in phosphate buffer (100 mM, pH 7.4). Note: We use 1 
      
      
      
      M to avoid enzyme saturation.
  • Pre-Incubation:

    • Mix 1

      
      M substrate with HLM (final protein conc. 0.5 mg/mL) in a 96-well plate.
      
    • Incubate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Control: Include a "No NADPH" well to check for chemical instability.

  • Sampling (Time-Course):

    • Remove aliquots (50

      
      L) at 
      
      
      
      minutes.
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution.
      
  • Processing:

    • Centrifuge plates at 4000 rpm for 20 min to pellet precipitated proteins.

    • Inject supernatant onto LC-MS/MS.

  • Data Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
    • 
      .
      

Strategic Optimization Workflow

When should you make the switch? Use this decision logic to guide your SAR (Structure-Activity Relationship) campaigns.

OptimizationWorkflow Start Hit Compound Identified (Contains N-Isopropyl) Screen1 Run HLM Stability Assay Start->Screen1 Decision1 Is t½ < 30 min? Screen1->Decision1 MetID Perform MetID (Identify Soft Spot) Decision1->MetID Yes (Unstable) Success Advance to PK Study Decision1->Success No (Stable) Result1 Is Isopropyl Oxidized? MetID->Result1 Action_CyPr Synthesize Cyclopropyl Analog (Bioisostere) Result1->Action_CyPr Yes Alternative Try Oxetane or Gem-Dimethyl Result1->Alternative No (Other Soft Spot) Screen2 Run HLM Stability (CyPr) Action_CyPr->Screen2 Decision2 Is Stability Improved? Screen2->Decision2 Decision2->Success Yes Decision2->Alternative No (Ring Opening?)

Figure 2: Decision tree for bioisosteric replacement. The switch to cyclopropyl is the primary tactic when isopropyl oxidation is the rate-limiting step in clearance.

References

  • Talele, T. T. (2016).[1][2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][3] Journal of Medicinal Chemistry, 59(19), 8712-8756.[2] Retrieved from [Link]

  • Bauer, M. R., et al. (2021).[2] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[4][2][5][6] RSC Medicinal Chemistry. Retrieved from [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[7] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]

Sources

Spectroscopic Characterization of (3-cyclopropyl-1H-pyrazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (3-cyclopropyl-1H-pyrazol-4-yl)methanol Application: Key intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic biologically active agents. Context: The cyclopropyl group is a bioisostere for alkyl groups but offers unique steric bulk and metabolic stability. Its spectroscopic validation is critical because the cyclopropyl ring is acid-sensitive and prone to ring-opening during harsh pyrazole synthesis conditions.

This guide provides a technical roadmap for the structural validation of this compound, comparing it against its methyl-analog and potential regioisomers. It emphasizes causality in spectral interpretation—explaining why signals appear where they do and how to use them as quality control checkpoints.

Part 1: Comparative Spectroscopic Profile

To validate the identity of this compound, one must distinguish it from its synthetic precursors and structural analogs. The table below compares the target molecule against its most common analog, (3-methyl-1H-pyrazol-4-yl)methanol , to highlight the unique "fingerprint" of the cyclopropyl moiety.

Table 1: Comparative NMR & IR Signatures
FeatureTarget: (3-Cyclopropyl...)Analog: (3-Methyl...)[1]Diagnostic Significance

H NMR: Alkyl Region
Multiplets at

0.6–1.0 ppm
(4H) and

1.7–2.0 ppm
(1H)
Singlet at

2.1–2.3 ppm
(3H)
Primary Checkpoint: Absence of high-field multiplets (<1 ppm) indicates cyclopropyl ring opening or failure.

H NMR: Pyrazole CH
Singlet at

7.3–7.6 ppm
Singlet at

7.3–7.6 ppm
Confirms the pyrazole core integrity but does not distinguish substituents.

C NMR: Alkyl

6–9 ppm
(CH

) and

7–10 ppm
(CH)

10–14 ppm
(CH

)
Cyclopropyl carbons are uniquely shielded, appearing at very high field.
IR Spectroscopy 3000–3080 cm

(Cyclopropyl C-H str)
2900–2980 cm

(Alkyl C-H str)
Cyclopropyl C-H bonds have higher s-character, shifting stretching frequencies higher than typical alkanes.
Mass Spectrometry m/z ~138 (M+)m/z ~112 (M+)Mass difference of 26 Da confirms the C

H

vs CH

substitution.

Part 2: Detailed Experimental Protocols

Protocol A: Structural Verification Workflow (NMR)

Objective: Confirm regiochemistry and cyclopropyl integrity. Solvent: DMSO-d


 (Preferred over CDCl

to visualize labile OH and NH protons and prevent aggregation).
  • Sample Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

    
    . Ensure the solution is clear; turbidity suggests inorganic salts from the reduction step.
    
  • 
    H NMR Acquisition: 
    
    • Scan Range: -1 to 14 ppm (Crucial to catch exchangeable NH/OH and high-field cyclopropyl).

    • Key Signal Validation:

      • Look for the Cyclopropyl "Roofing" effect : The CH

        
         protons often appear as two distorted multiplets (AA'BB' system) around 0.7–0.9 ppm.
        
      • Hydroxymethyl Group: A doublet at

        
         4.3–4.5 ppm (CH
        
        
        
        ) coupled to a triplet at
        
        
        4.8–5.2 ppm (OH). Note: If D
        
        
        O exchange is performed, the OH triplet disappears and the CH
        
        
        collapses to a singlet.
  • NOESY/ROESY Experiment (Critical for Tautomers):

    • Pyrazoles exist in tautomeric equilibrium (

      
       vs 
      
      
      
      ).
    • Experiment: Irradiate the NH proton.

    • Observation: If the NH shows a NOE correlation only to the cyclopropyl group, the tautomer is defined as the 3-cyclopropyl-1H-isomer. If it correlates to the CH (position 5), the equilibrium may be shifted. Note: In rapid exchange, this may be averaged.

Protocol B: Purity & Stability Check (HPLC-UV/MS)

Objective: Quantify purity and detect ring-opened impurities (e.g., linear enones).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (amide/pyrazole absorption) and 254 nm.

  • Failure Mode Analysis:

    • Peak at RT < Product: Likely the ring-opened hydrolyzed product (highly polar).

    • Peak at RT > Product: Unreacted ester precursor (if synthesized via reduction).

Part 3: Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the structure, specifically distinguishing it from common synthetic failures (ring opening) and analogs.

G Start Crude Product This compound H_NMR 1H NMR (DMSO-d6) Start->H_NMR Check_HighField Check 0.5 - 1.0 ppm Region H_NMR->Check_HighField Cyclo_Confirmed Multiplets Present (Cyclopropyl Intact) Check_HighField->Cyclo_Confirmed Yes Cyclo_Failed No Signals < 1.0 ppm (Ring Opening/Loss) Check_HighField->Cyclo_Failed No Check_OH Check 4.0 - 5.5 ppm Cyclo_Confirmed->Check_OH OH_Confirmed Doublet (CH2) + Triplet (OH) (Alcohol Formed) Check_OH->OH_Confirmed Yes OH_Failed Singlet (Aldehyde/Ester) or Missing Check_OH->OH_Failed No NOESY NOESY / ROESY OH_Confirmed->NOESY Regio_Check NH Correlation? NOESY->Regio_Check Valid VALIDATED STRUCTURE Regio_Check->Valid Correlates to Cyclopropyl or Averaged

Caption: Logic flow for spectroscopic validation. The critical path verifies the survival of the cyclopropyl ring (step 2) and the successful reduction to alcohol (step 3).

Part 4: Discussion of Tautomerism & Solubility

One of the most frequent challenges with this compound is its tautomeric nature .

  • The Phenomenon: In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. This often results in broad NMR signals for the pyrazole ring carbons in

    
    C NMR.
    
  • Experimental Tip: If carbon signals are missing or extremely broad, run the NMR at elevated temperature (e.g., 320 K) to speed up the exchange rate, sharpening the averaged signals.

  • Solubility: The cyclopropyl group adds lipophilicity compared to a methyl group, making this analog slightly more soluble in organic solvents (DCM, EtOAc) but potentially less soluble in water, which is advantageous for extraction during workup.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45382086, (3-cyclopropyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews. (General reference for pyrazole tautomerism and synthesis).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY/ROESY protocols).
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent choice and exchangeable protons).

Sources

Validating purity of pyrazole building blocks via HPLC methods

Author: BenchChem Technical Support Team. Date: March 2026

Validating Purity of Pyrazole Building Blocks via HPLC Methods

Executive Summary

Pyrazoles are ubiquitous scaffolds in medicinal chemistry, particularly in kinase and GPCR inhibitor discovery. However, their validation presents a "perfect storm" of analytical challenges: high polarity, basic nitrogen interactions (silanol effect), and dynamic annular tautomerism. This guide compares standard Reversed-Phase (RP) methods against Polar-Embedded and Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives, providing a validated framework for ensuring structural integrity and purity.

The Analytical Challenge: Why Standard C18 Fails

Before selecting a method, one must understand the physicochemical behaviors that compromise standard chromatograms.

  • Silanol Interactions (Peak Tailing): The pyrazole nitrogen (pKa ~2.5–3.0, rising with substitution) acts as a Lewis base. On standard C18 columns, it interacts with residual acidic silanols (Si-OH), causing severe peak tailing (

    
    ) and retention time shifts.
    
  • Annular Tautomerism (Peak Broadening/Splitting): Unsubstituted pyrazoles (

    
    -H) exist in rapid equilibrium between two tautomers (e.g., 1H-pyrazole 
    
    
    
    2H-pyrazole). If the interconversion rate is comparable to the chromatographic timescale, the peak broadens or splits ("saddle effect").
  • Regioisomer Co-elution: Synthetic pathways often yield 1,3- and 1,5-isomers with near-identical hydrophobicity, requiring selectivity driven by dipole moments rather than just carbon load.

Comparative Method Guide

We evaluated three distinct separation modes. The data below synthesizes performance metrics for a representative polar pyrazole building block (e.g., 3-aminopyrazole derivative).

Method A: Acidic C18 (The Baseline)
  • Column: End-capped C18 (e.g., Zorbax Eclipse XDB or Phenomenex Luna).

  • Mobile Phase: Water/MeCN with 0.1% Trifluoroacetic Acid (TFA) .[1]

  • Mechanism: TFA acts as an ion-pairing agent, masking silanols and protonating the pyrazole to ensure a single ionic species.

  • Verdict: Reliable for lipophilic pyrazoles but fails for small, polar fragments due to dewetting (phase collapse).

Method B: Fluorinated Phenyl (PFP) / Polar-Embedded (The Specialist)
  • Column: Pentafluorophenyl (PFP) or Polar-Embedded Amide C18.

  • Mobile Phase: Water/MeOH with 0.1% Formic Acid.[1]

  • Mechanism: The PFP ring offers

    
    -
    
    
    
    interactions and dipole selectivity, often separating regioisomers that co-elute on C18.
  • Verdict: Best for separating structural isomers and minimizing tailing without strong ion-pairing agents.

Method C: HILIC (The Polar Solution)
  • Column: Amide or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90% MeCN / 10% Aqueous Buffer (10mM Ammonium Acetate, pH 5.8).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase.

  • Verdict: Essential for highly polar pyrazoles (

    
    ) that elute in the void volume of RP columns.
    
Comparative Performance Data
MetricMethod A: Acidic C18Method B: PFP / Polar-EmbeddedMethod C: HILIC (Amide)
Retention Factor (

)
0.5 – 1.2 (Poor for polars)1.5 – 3.0 (Excellent)2.0 – 5.0 (High)
Tailing Factor (

)
1.2 – 1.8 (TFA dependent)0.9 – 1.2 (Symmetric)1.0 – 1.3
Isomer Selectivity (

)
1.05 (Poor)1.20 (High)1.10 (Moderate)
MS Compatibility Low (TFA suppresses ion)High (Formic acid ok)High (High organic)
Tautomer Control Good (Low pH locks form)ModeratePoor (pH sensitive)

Strategic Decision Workflow

The following diagram illustrates the logic for selecting the correct stationary phase based on the pyrazole's specific properties.

MethodSelection Start Start: Pyrazole Sample LogP_Check Check LogP / Polarity Start->LogP_Check HighLogP LogP > 1 (Lipophilic) LogP_Check->HighLogP Hydrophobic LowLogP LogP < 0 (Polar) LogP_Check->LowLogP Hydrophilic IsomerCheck Regioisomers Present? HighLogP->IsomerCheck MethodC Method C: HILIC (Amide) (Retention of Polars) LowLogP->MethodC MethodA Method A: C18 + 0.1% TFA (Standard Purity) IsomerCheck->MethodA No MethodB Method B: PFP / Polar-Embedded (Isomer Separation) IsomerCheck->MethodB Yes (1,3 vs 1,5)

Figure 1: Decision tree for selecting the optimal HPLC stationary phase for pyrazole analysis.

Validated Experimental Protocol

This protocol uses a Polar-Embedded C18 approach (Method B), as it offers the best balance of peak shape and selectivity for most building blocks.

Step 1: System Suitability & Preparation
  • Column: Waters XSelect CSH C18 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3–5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV 254 nm (primary) and 220 nm.

Step 2: Tautomer Stabilization

To prevent peak splitting, ensure the sample diluent matches the mobile phase pH.

  • Protocol: Dissolve 1 mg sample in 1 mL of 50:50 Water:MeCN containing 0.1% Formic Acid .

  • Why: Acidic pH protonates the pyrazole nitrogen, locking it into a single cation species and preventing tautomeric equilibration during the run.

Step 3: Validation Parameters (Acceptance Criteria)
  • Specificity: Inject blank and potential regioisomers. Resolution (

    
    ) between isomers must be 
    
    
    
    .
  • Linearity: 5 levels (e.g., 0.05 to 1.0 mg/mL).

    
    .[1]
    
  • Peak Purity: Use a Diode Array Detector (DAD) to scan spectra across the peak.[3] Purity angle must be less than the purity threshold.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase buffer strength (e.g., move to 10mM Ammonium Formate pH 3.0).

Mechanism of Interaction

Understanding the molecular interaction is key to troubleshooting.

Interactions Pyrazole Pyrazole Analyte (Basic N) Silanol Residual Silanol (Si-O-) Pyrazole->Silanol Ionic Interaction (Causes Tailing) C18Ligand C18 Ligand (Hydrophobic) Pyrazole->C18Ligand Van der Waals (Retention) Acid Acid Modifier (H+) Acid->Pyrazole Protonates (Py-H+) (Stabilizes Tautomer) Acid->Silanol Protonates (Si-OH) (Blocks Interaction)

Figure 2: Mechanistic view of pyrazole-column interactions and the role of acid modifiers.[4]

References

  • Chandrasekar, R. et al. (2014).[1] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis.

  • Chrom Tech. (2025).[5] "What Causes Peak Tailing in HPLC? - Silanol Interactions and Pyrazoles." Chrom Tech Technical Guides.

  • Phenomenex. (2025).[6] "How to Reduce Peak Tailing in HPLC? - Strategies for Basic Analytes." Phenomenex Technical Notes.

  • McCalley, D. V. (2017). "Understanding and Managing Peak Tailing of Basic Solutes in Reversed-Phase HPLC." Journal of Chromatography A. (Contextual grounding from general search results on basic analytes).
  • BenchChem. (2025).[7] "Column chromatography conditions for separating pyrazole isomers." BenchChem Application Guides.

Sources

Spectral Distinction: Infrared Analysis of Hydroxyl vs. Cyclopropyl Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative infrared (IR) spectral characteristics of hydroxyl (-OH) and cyclopropyl (-C₃H₅) groups, designed for researchers in drug discovery.

Executive Summary

In medicinal chemistry, the hydroxyl group and the cyclopropyl ring represent two distinct pharmacophoric extremes: the former is a polar, hydrogen-bond-donating "anchor" critical for solubility and receptor binding, while the latter is a lipophilic, metabolically stable bioisostere often used to replace alkyl or phenyl groups.

While their chemical roles differ, their identification in vibrational spectroscopy can present challenges, particularly in complex molecules where high-frequency C-H stretches overlap with hydrogen-bonded O-H envelopes. This guide provides a definitive technical comparison, separating these moieties based on vibrational mechanics , solvent behavior , and isotopic exchange protocols.

Fundamental Vibrational Mechanics

To interpret the spectra accurately, one must understand the physical causality behind the absorption frequencies.

The Hydroxyl Group (-OH): The Dynamic Oscillator

The O-H stretch is governed by a large dipole moment and the potential for hydrogen bonding.

  • Hooke’s Law Application: The large force constant (

    
    ) of the O-H bond, combined with the small reduced mass (
    
    
    
    ) of the H atom, places the fundamental stretch in the high-frequency region (3200–3650 cm⁻¹ ).
  • The H-Bond Effect: Hydrogen bonding weakens the O-H bond (lowering

    
    ), which reduces the frequency and introduces significant anharmonicity. This results in the characteristic "broad" peak shape seen in condensed phases.
    
The Cyclopropyl Group: The Strained Ring

The cyclopropyl ring is unique among alkyl groups due to significant angle strain (60° bond angles vs. 109.5° ideal).

  • Hybridization Shift: To relieve strain, the carbon atoms adopt a hybridization state closer to

    
     (approx. 
    
    
    
    ) for the C-H bonds.
  • Frequency Shift: This increased

    
    -character strengthens the C-H bond compared to a standard acyclic alkyl (
    
    
    
    ) C-H bond. Consequently, cyclopropyl C-H stretches appear at higher frequencies (>3000 cm⁻¹) , a region typically reserved for alkenes and aromatics, distinct from the standard alkyl range (<3000 cm⁻¹).

Detailed Spectral Comparison

The following table summarizes the diagnostic regions for both groups. Note the critical "Crossover Zone" around 3000–3100 cm⁻¹.

Table 1: Comparative Frequency Atlas
Vibrational ModeHydroxyl (-OH) Cyclopropyl (-C₃H₅) Standard Alkyl (-CH₂/CH₃) Differentiation Note
Stretching (High Freq) 3200–3550 cm⁻¹ (H-bonded, Broad)3600–3650 cm⁻¹ (Free, Sharp)3000–3100 cm⁻¹ (Distinct, Medium/Weak)2850–2960 cm⁻¹ (Strong)Cyclopropyl C-H sits above 3000 cm⁻¹; OH is usually much broader.
Bending / Deformation 1300–1450 cm⁻¹ (In-plane bend)650–770 cm⁻¹ (Out-of-plane)1000–1050 cm⁻¹ (Ring Deformation / "Breathing")1350–1470 cm⁻¹ (Scissoring/Bending)The ~1020 cm⁻¹ ring breathing mode is highly diagnostic for cyclopropyl.
Peak Morphology Broad / Rounded (unless dilute)Sharp / Distinct Sharp / Multi-peak OH shape is concentration-dependent; Cyclopropyl is static.
Intensity Strong (Large Dipole Change)Weak to Medium Strong OH often dominates the spectrum; Cyclopropyl C-H can be a "shoulder".

Experimental Protocols: Distinguishing Overlaps

When a molecule contains both groups (e.g., Naltrexone , Betaxolol ) or when a broad OH peak obscures the C-H region, the following self-validating protocols should be employed.

Protocol A: The Dilution Experiment

Objective: To distinguish intermolecular H-bonded OH from static C-H signals.

  • Preparation: Prepare a 10% solution of the analyte in a non-polar solvent (e.g., CCl₄ or CS₂, if safety permits; otherwise CHCl₃).

  • Acquisition: Record the background-subtracted spectrum.

  • Dilution: Serially dilute the sample to 1% and then 0.1%.

  • Analysis:

    • Hydroxyl: The broad band at 3300 cm⁻¹ will diminish, and a sharp "free OH" peak will appear at ~3600 cm⁻¹.

    • Cyclopropyl: The C-H stretch at ~3080 cm⁻¹ will remain at the exact same frequency and shape (intensity will drop linearly with concentration).

Protocol B: Deuterium (D₂O) Exchange

Objective: To confirm OH presence by mass-induced frequency shift (Isotopic Substitution).

  • Baseline: Record the FTIR spectrum of the solid/neat sample.

  • Exchange: Add 2 drops of D₂O to the sample (or shake a solution with D₂O).

  • Re-acquisition: Record the spectrum again.

  • Result:

    • Hydroxyl: The O-H band (3300 cm⁻¹) disappears and re-emerges as an O-D band at approx. 2440 cm⁻¹ (Factor of ~1.35 shift).

    • Cyclopropyl: No change in the 3000–3100 cm⁻¹ or 1020 cm⁻¹ regions.

Identification Workflow

IR_Identification Start Unknown Peak Analysis (High Frequency Region) CheckFreq Check Frequency Range Start->CheckFreq Region1 > 3200 cm⁻¹ (Broad) CheckFreq->Region1 Likely OH / NH Region2 3000 - 3100 cm⁻¹ (Sharp/Weak) CheckFreq->Region2 Likely Cyclopropyl / Alkene / Aromatic D2O_Test Perform D₂O Exchange Region1->D2O_Test Dilution Perform Dilution Series Region2->Dilution If obscured by OH tail CheckFingerprint Check Fingerprint (~1020 cm⁻¹) Region2->CheckFingerprint Result_Shift Peak Shifts to ~2440 cm⁻¹ (O-H Group) D2O_Test->Result_Shift Disappears/Shifts Result_Static Peak Position Unchanged (C-H / Cyclopropyl) Dilution->Result_Static Remains at 3080 Confirm_Cyclo Confirmed Cyclopropyl CheckFingerprint->Confirm_Cyclo Band Present

Figure 1: Decision tree for distinguishing Hydroxyl and Cyclopropyl moieties using spectral manipulation.

Case Study: Naltrexone

Naltrexone is an opioid antagonist that perfectly illustrates the coexistence of these groups. It contains a cyclopropylmethyl group (lipophilic) and two hydroxyl groups (one phenolic at C-3, one tertiary at C-14).

  • The Challenge: The broad H-bonded O-H stretch from the C-14 and C-3 hydroxyls typically dominates the 3200–3500 cm⁻¹ region.

  • The Observation:

    • O-H Signal: A broad, intense absorption centered at 3420 cm⁻¹ (intermolecular H-bonding).

    • Cyclopropyl C-H: A small but distinct "shoulder" peak is observable at 3080 cm⁻¹ , sitting on the high-frequency slope of the alkyl C-H stretches (2800–3000 cm⁻¹).

    • Ring Deformation: A sharp, medium-intensity band appears at 1035 cm⁻¹ , confirming the cyclopropyl ring breathing mode, distinct from the C-O stretches of the alcohol/phenol (1200–1300 cm⁻¹).

Application: In quality control, the integrity of the cyclopropyl ring (crucial for antagonist activity) is validated by the presence of the 3080 cm⁻¹ and 1035 cm⁻¹ bands, while the moisture content or crystalline form (hydrate vs. anhydrate) is monitored via the O-H region profile.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR frequency tables).
  • BenchChem. (2025).[1] Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from

  • Khanmohammadi, M., et al. (2009).[2] Quantitative determination of naltrexone by attenuated total reflectance – FTIR spectrometry. ResearchGate. Retrieved from

Sources

Safety Operating Guide

(3-cyclopropyl-1H-pyrazol-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

(3-cyclopropyl-1H-pyrazol-4-yl)methanol (CAS: 173253-33-1) is a functionalized organic intermediate used primarily in pharmaceutical synthesis.[1][2] Due to the pyrazole nitrogen content and the strained cyclopropyl ring, it must be managed as Hazardous Organic Waste .

Immediate Action Required:

  • Do NOT dispose of down laboratory drains or municipal sewers.[3]

  • Do NOT mix with strong oxidizing agents or halogenated waste streams unless explicitly compatible.

  • Segregate as "Non-Halogenated Organic Solid" (if pure) or "Non-Halogenated Organic Solvent Waste" (if in solution).

Hazard Identification & Risk Assessment

Scientific Rationale: While specific toxicological data for this positional isomer may be limited in public REACH dossiers, structural analogs (pyrazole-methanols) consistently exhibit acute toxicity and irritation profiles.[1] We apply the Precautionary Principle : treat this compound as a confirmed irritant and potential sensitizer until specific assay data proves otherwise.

Hazard Class Code Description & Mechanism
Acute Toxicity H302 / H312 Harmful if swallowed or in contact with skin.[1] Pyrazole motifs can exhibit biological activity affecting metabolic enzymes.
Irritation H315 / H319 Causes skin and serious eye irritation.[4][5][6][7] The hydroxymethyl group increases polarity, potentially aiding dermal penetration.
Target Organ H335 May cause respiratory irritation.[4][6][8][9] Dust inhalation is a primary exposure vector during weighing/transfer.
Environmental H412 Harmful to aquatic life with long-lasting effects (Predicted).[1][7] Nitrogen-heterocycles are often persistent in water systems.[1]

Pre-Disposal Treatment & Segregation

Proper segregation is the single most critical step to prevent cross-reactivity in waste drums.

A. Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."[1]

  • Compatibility: Keep away from oxidizers (e.g., permanganates, nitrates) to prevent exothermic decomposition of the cyclopropyl ring.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Check:

    • If dissolved in Methanol/Ethanol/DMSO : Segregate into Non-Halogenated Organic waste.

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic waste.

  • pH Neutralization: Ensure the solution pH is between 5–9 before containerization to prevent acid-catalyzed ring opening or polymerization.[1]

C. Contaminated Consumables[1][2][3][4][5][6][7][10][11][12]
  • Items: Syringes, weighing boats, gloves, paper towels.

  • Action: Double-bag in clear polyethylene bags (4 mil thickness minimum). Tie securely and place in the solid hazardous waste drum.

Disposal Workflows (Step-by-Step)

Workflow 1: Disposal of Pure Solid Substance
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a powder respirator (N95/P100) if working outside a fume hood.

  • Transfer: Transfer the solid carefully into the waste container to avoid dust generation.

    • Technique: Use a disposable spatula. Do not reuse the spatula for other chemicals.

  • Decontamination: Wipe the exterior of the original container and the waste container with a solvent-dampened wipe (ethanol or acetone).

  • Seal & Label: Cap the waste container tightly. Affix a hazardous waste tag detailing:

    • Chemical Name: this compound[1]

    • Hazards: Toxic, Irritant.[5][7][8]

  • Log: Record the mass added in the laboratory waste accumulation log.

Workflow 2: HPLC/Reaction Waste Stream
  • Aggregation: Collect the eluent/reaction mixture in a satellite accumulation container (e.g., 4L safety can).

  • Verification: Ensure no incompatible reagents (e.g., strong acids like concentrated

    
    ) are present.
    
  • Transfer: Pour into the main "Organic Waste" drum using a funnel with a flash arrestor.

  • Rinsing: Rinse the satellite container with a small volume of acetone; add rinsate to the waste drum.

Visual Decision Logic (Waste Segregation)

DisposalFlow Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid (Solution) StateCheck->Liquid Dissolved Consumables Contaminated Consumables (Gloves, Wipes) StateCheck->Consumables Used Items BinSolid Disposal Bin A: Solid Hazardous Waste (Non-Halogenated) Solid->BinSolid HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->HalogenCheck BinHalo Disposal Bin B: Halogenated Solvent Waste HalogenCheck->BinHalo Yes BinNonHalo Disposal Bin C: Non-Halogenated Solvent Waste HalogenCheck->BinNonHalo No DoubleBag Double Bag -> Bin A Consumables->DoubleBag

Figure 1: Decision tree for segregating this compound waste streams to ensure regulatory compliance and safety.

Emergency Procedures (Spill Response)

Scenario: Minor spill (< 5g) of solid powder on benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.

  • PPE Upgrade: Wear double nitrile gloves and a P100 respirator if dust is airborne.

  • Containment:

    • Do NOT use a brush/broom (generates dust).

    • Method: Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

  • Cleanup:

    • Scoop up the damp material and towels using a plastic scoop.

    • Place immediately into a wide-mouth hazardous waste jar.[1]

    • Wipe the area three times with soap and water.

  • Reporting: Notify the Lab Safety Officer (LSO).

Regulatory Compliance & Final Destruction

  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed, but it meets the characteristic of Toxic (if determined by TCLP) or simply as unlisted chemical waste.[1] It must be incinerated.[10]

  • Destruction Method: High-temperature incineration equipped with a scrubber is required.[1]

    • Reasoning: The pyrazole ring contains nitrogen. Incineration must be controlled to capture Nitrogen Oxides (

      
      ) to prevent atmospheric release.
      

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Hazardous Waste Management. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]

Sources

Personal protective equipment for handling (3-cyclopropyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (3-cyclopropyl-1H-pyrazol-4-yl)methanol

This guide provides essential safety protocols and operational plans for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, embedding field-proven insights into every step. Our objective is to ensure your work is not only groundbreaking but also fundamentally safe by explaining the causality behind each procedural choice.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the intrinsic hazards of this compound is the foundation of safe handling. Based on available data for its isomer, this compound is classified as hazardous.[1]

  • Acute Toxicity: The compound is designated as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: It is known to cause significant skin and eye irritation. Inhalation of the dust may also lead to respiratory tract irritation.

  • Primary Routes of Exposure:

    • Inhalation: As a solid, the primary risk is the inhalation of airborne dust or aerosols, which can occur during weighing, transferring, or vigorous mixing.

    • Dermal Contact: Direct skin contact can cause irritation and potential systemic absorption.[1]

    • Ocular Contact: The dust can cause serious eye irritation upon contact.[1]

    • Ingestion: Accidental ingestion via contaminated hands or surfaces poses a significant risk.

The core principle of our safety protocol is to minimize or eliminate these exposure routes through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

The Hierarchy of Controls: Your First Line of Defense

Before relying on PPE, more effective controls must be implemented to contain the hazard at its source.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood: All operations involving the handling of this compound solutions or reactions should be performed inside a certified chemical fume hood.[2] This is non-negotiable as it captures vapors and aerosols at the source.

    • Ventilated Balance Enclosure (VBE): When weighing the solid compound, a VBE (or "powder hood") is critical. Its gentle airflow prevents the fine powder from becoming airborne and escaping into the laboratory environment, directly mitigating the inhalation risk.

  • Administrative Controls: These are the procedures and work practices that reduce the duration, frequency, and severity of exposure.

    • Designated Areas: Clearly mark and restrict the areas where this compound is handled and stored.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

    • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking. Contaminated work clothes should be laundered separately.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting against chemical exposure when engineering and administrative controls cannot eliminate all risks. The selection of PPE must be tailored to the specific task being performed.

Task-Specific PPE Recommendations
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionRationale
Weighing & Transferring Solid Safety glasses with side shields or chemical splash goggles.Nitrile gloves (ensure proper thickness and check manufacturer's compatibility data).[2]Fully buttoned laboratory coat.[2]N95-rated dust mask or higher, used within a Ventilated Balance Enclosure.To prevent inhalation of fine powder and protect eyes from airborne particulates.
Preparing Solutions (Dissolving) Chemical splash goggles.Nitrile gloves.Fully buttoned laboratory coat.Not required if performed within a certified chemical fume hood.Goggles provide superior protection against splashes during liquid handling. The fume hood contains any vapors or aerosols generated.
Running Reactions & Work-up Chemical splash goggles and a face shield if there is a significant splash risk.Nitrile gloves. Change immediately if contaminated.Fully buttoned laboratory coat.Not required if performed within a certified chemical fume hood.Protects against splashes and ensures containment of reactants and products within the fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Air-purifying respirator (APR) with appropriate cartridges if the spill is large or outside a fume hood.Provides maximum protection during a high-risk event where concentrations of dust or vapor may be high.
Waste Disposal Chemical splash goggles.Nitrile gloves.Fully buttoned laboratory coat.Not required for sealed containers.Protects against accidental splashes or contact while handling sealed hazardous waste containers.
Procedural Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don the laboratory coat and fasten all buttons.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Hand Protection: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: This should be performed at the exit of the work area to avoid contaminating clean spaces.

  • Gloves: Remove gloves using a proper technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the exterior). Dispose of them immediately in the designated waste container.

  • Body Protection: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Eye/Face Protection: Remove goggles or face shield.

  • Respiratory Protection: Remove the respirator.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of protection when working with this compound.

PPE_Workflow start_node start_node decision_node decision_node process_node process_node ppe_node ppe_node start Assess Handling Task is_solid Handling Solid? start->is_solid is_solution Handling Solution? is_solid->is_solution No weighing Weighing / Transfer? is_solid->weighing Yes spill Spill or Emergency? is_solution->spill Yes ppe_routine Standard PPE is_solution->ppe_routine No ppe_weigh Standard PPE + Ventilated Enclosure + Dust Respirator weighing->ppe_weigh Yes ppe_solution Standard PPE + Chemical Fume Hood weighing->ppe_solution No (e.g., adding to solvent) spill->ppe_solution No (Routine Handling) ppe_spill Enhanced PPE + Respirator + Spill Kit spill->ppe_spill Yes

Caption: Decision workflow for PPE selection.

Emergency and Disposal Plans

Emergency First Aid

Immediate and correct action is vital in the event of an exposure.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift and separate the eyelids to irrigate fully. Seek medical attention without delay.[1]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin and hair with running water and soap, if available, for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Immediately give a glass of water. Do NOT induce vomiting. Contact a Poison Information Center or a doctor for guidance.[1]

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Prevent the spill from spreading or entering drains.[1]

  • Assess: Determine the scale of the spill and whether it is safe to clean up with available resources. For large spills, contact your institution's emergency response team.

  • Clean Up (for minor spills):

    • Wear the enhanced PPE outlined in the table above.

    • Use dry cleanup procedures for solids to avoid generating dust.[1] Gently sweep or vacuum (with a HEPA-filtered vacuum) the material.

    • Place all contaminated materials (absorbent pads, swept powder, contaminated PPE) into a clearly labeled, sealable hazardous waste container.[1]

    • Wash the spill area down with water and decontaminate all equipment used.[1]

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[4]

  • Containers: Use only compatible, properly sealed, and clearly labeled containers for waste. The original chemical container is often the best choice for waste.[5]

  • Labeling: All waste containers must be labeled with their contents. Deface the original product label if reusing a container.[5]

  • Solid Waste: Contaminated gloves, weigh paper, paper towels, and other disposable items should be collected in a designated, sealed plastic bag or container labeled "Hazardous Solid Waste."

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, compatible container labeled "Hazardous Liquid Waste," with all components listed.

  • Disposal: Dispose of all waste through your institution's official Environmental Health & Safety (EHS) office. Never dispose of this chemical down the drain or in regular trash.[4] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste before the container can be discarded.[5]

References

  • Chemical Waste Disposal Guidelines. University of Massachusetts Amherst. Available at: [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Methanol - Standard Operating Procedure. University of California, Los Angeles. Available at: [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. University of California, San Diego. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-cyclopropyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(3-cyclopropyl-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.